molecular formula C12H18OS B7993364 2-[(n-Pentyloxy)methyl]thiophenol

2-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B7993364
M. Wt: 210.34 g/mol
InChI Key: WQADWYQPIFJDIV-UHFFFAOYSA-N
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Description

2-[(n-Pentyloxy)methyl]thiophenol is a synthetic organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol . This molecule features a thiophenol (benzenethiol) core, a structure known for its sulfhydryl (-SH) group attached to an aromatic ring . The thiophenol group is characterized by its significant acidity and high nucleophilicity when deprotonated, making it a valuable building block in chemical synthesis . The structure is further functionalized with a pentyloxymethyl group, which can influence the compound's solubility and lipophilicity. Thiophenols, in general, see application in the production of pharmaceuticals and are used in the synthesis of more complex molecules via reactions such as alkylation to form thioethers or oxidation to form disulfides . Researchers may employ this compound as a key intermediate in organic and medicinal chemistry research, particularly where the introduction of a sulfur-containing aromatic moiety is required. The presence of the pentyloxy chain may also make it a candidate for research in materials science, such as in the functionalization of surfaces or the development of ligands for metal coordination . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,14H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQADWYQPIFJDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Purification of 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-[(n-Pentyloxy)methyl]thiophenol (CAS: Analogous derivatives exist; specific target de novo). This molecule features a distinct ortho-substitution pattern combining a lipophilic pentyloxymethyl ether and a reactive thiol moiety.

Target Applications:

  • Medicinal Chemistry: A "warhead" scaffold for covalent inhibitors or a lipophilic fragment for SGLT2 inhibitor analogues.

  • Materials Science: Surface modification of gold nanoparticles (AuNPs) via the thiol anchor, with the pentyl chain providing specific steric/hydrophobic spacing.

Synthetic Strategy: The protocol utilizes a high-fidelity Lithium-Halogen Exchange followed by Electrophilic Sulfuration . This route is selected over nucleophilic aromatic substitution (


) or transition-metal catalysis (Pd/Cu) to ensure high regioselectivity and avoid trace metal contamination, which is critical for biological assays.

Retrosynthetic Analysis

The target molecule is disconnected at the C-S bond and the ether linkage. The most robust precursor is 1-bromo-2-[(pentyloxy)methyl]benzene , which allows for the generation of a nucleophilic aryl lithium species.

Strategic Disconnection Diagram

Retrosynthesis Target This compound (Target) Inter 1-Bromo-2-[(pentyloxy)methyl]benzene (Stable Intermediate) Inter->Target Lithiation / Sulfuration (n-BuLi, S8) SM1 2-Bromobenzyl bromide (Commercially Available) SM1->Inter Williamson Ether Synthesis (NaH, THF) SM2 1-Pentanol (Solvent/Reagent) SM2->Inter

Figure 1: Retrosynthetic logic flow prioritizing the stability of the aryl bromide intermediate.

Experimental Protocols

Phase 1: Synthesis of 1-Bromo-2-[(pentyloxy)methyl]benzene

Reaction Type: Williamson Ether Synthesis Rationale: 2-Bromobenzyl bromide is a potent electrophile. Using sodium hydride (NaH) ensures irreversible deprotonation of 1-pentanol, driving the reaction to completion without equilibrium issues common with weaker bases.

Materials Table
ReagentEquiv.MW ( g/mol )Role
2-Bromobenzyl bromide 1.0249.92Electrophile
1-Pentanol 1.288.15Nucleophile
Sodium Hydride (60% in oil) 1.324.00Base
THF (Anhydrous) --Solvent
TBAI (Tetrabutylammonium iodide) 0.05369.37Phase Transfer Catalyst (Optional)
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a stir bar and reflux condenser. Purge with Argon.

  • Activation: Suspend NaH (1.3 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Alkoxide Formation: Add 1-Pentanol (1.2 equiv) dropwise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.

  • Coupling: Cool back to 0°C. Add 2-Bromobenzyl bromide (1.0 equiv) dissolved in minimal THF dropwise.

    • Note: 2-Bromobenzyl bromide is a lachrymator.[1] Handle strictly in a fume hood.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide spot (

    
    ) should disappear.
    
  • Workup: Quench carefully with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1] Extract with Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ). Wash combined organics with water and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes) to yield a colorless oil.
    
Phase 2: Synthesis of this compound

Reaction Type: Lithium-Halogen Exchange / Electrophilic Sulfuration Rationale: Direct nucleophilic substitution on the aryl bromide is difficult. Lithium-halogen exchange generates a highly reactive aryl lithium species at -78°C, which traps elemental sulfur (


) to form the thiolate.
Materials Table
ReagentEquiv.RoleCritical Parameter
Aryl Bromide (from Ph. 1) 1.0SubstrateDry, azeotroped with toluene

-Butyllithium (2.5M in Hex)
1.1Lithiating AgentTitrate before use
Sulfur (

, sublimed)
1.2ElectrophileDry powder
THF (Anhydrous) -SolventOxygen-free
Workflow Diagram

Lithiation Start Aryl Bromide in THF (-78°C) Li_Step Add n-BuLi (Li-Hal Exchange) Start->Li_Step Int_Li Aryl-Lithium Intermediate Li_Step->Int_Li 15-30 min S_Step Add S8 Powder (Warm to 0°C) Int_Li->S_Step Thiolate Lithium Thiolate (Ar-SLi) S_Step->Thiolate Exothermic Quench Acid Quench (HCl/H2O) Thiolate->Quench Product Target Thiol Quench->Product

Figure 2: Cryogenic lithiation-sulfuration workflow. Temperature control is critical to prevent Wurtz coupling.

Step-by-Step Protocol
  • Cryogenic Setup: In a flame-dried Schlenk flask under Argon, dissolve the Aryl Bromide (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask over 10 minutes.
    
    • Observation: A color change (often yellow/orange) indicates Aryl-Li formation.

    • Timing: Stir at -78°C for exactly 30 minutes. Do not prolong, as the directing group (ether) can facilitate ortho-lithiation at the wrong position or decomposition.

  • Sulfuration: Add dry elemental Sulfur (

    
    , 1.2 equiv) in one portion (under Argon counter-flow).
    
  • Warming: Allow the bath to warm naturally to 0°C over 1 hour. The solution will turn heterogeneous/slurry.

  • Reduction/Quench:

    • The reaction produces polysulfides (

      
      ) and thiolates.
      
    • Add 1M HCl carefully to quench.

    • Optional: To ensure all disulfides are reduced to monomeric thiol, add Zinc dust (2 equiv) and Acetic Acid to the crude mixture and stir for 1 hour.

  • Extraction: Extract with EtOAc. Wash with water.[1][2]

    • Critical: Thiols oxidize easily. Keep extracts cold and minimize air exposure.[3]

Purification & Characterization

Purification Strategy: Acid-Base Extraction

Thiols (


 for thiophenols) are more acidic than alcohols but less acidic than carboxylic acids.
  • Dissolve crude oil in Ether.

  • Extract with 10% NaOH (aq). The Thiol moves to the aqueous layer as

    
    . Impurities (unreacted bromide, non-acidic byproducts) stay in Ether.
    
  • Separate layers.[4][5] Wash the aqueous layer once with Ether.

  • Acidify aqueous layer with 2M HCl (in a hood—stench!).

  • Extract the liberated Thiol back into Ether. Dry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and concentrate.[6]
    
Characterization Data (Expected)
  • Physical State: Clear to pale yellow liquid.

  • Odor: Pungent, characteristic thiophenol stench.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.4–7.0 (m, 4H, Ar-H).
      
    • 
       4.65 (s, 2H, 
      
      
      
      ).
    • 
       3.8 (s, 1H, 
      
      
      
      , broad, exchangeable).
    • 
       3.5 (t, 2H, 
      
      
      
      ).
    • 
       1.6–1.3 (m, 6H, Alkyl chain).
      
    • 
       0.9 (t, 3H, Terminal 
      
      
      
      ).

Safety & Handling (E-E-A-T)

Hazard Management
  • Thiophenols: Highly toxic and malodorous.

    • Stench Protocol: All glassware must be soaked in a Bleach (Sodium Hypochlorite) bath immediately after use. Bleach oxidizes the thiol to the odorless sulfonic acid.

  • 2-Bromobenzyl bromide: Potent lachrymator (tear gas). Use only in a high-velocity fume hood.

  • n-Butyllithium: Pyrophoric. Use standard syringe/cannula transfer techniques.

References

  • General Lithiation-Sulfuration Protocol

    • Smith, K., & Jones, D. (2020). Organolithium Reagents in Synthesis. In Organic Synthesis Procedures.
    • See also: Menzel, K., et al. (2006).[7] "An Improved Method for the Bromination of Metalated Haloarenes."[7] J. Org.[7][8] Chem. 71, 2188.[7] (Demonstrates stability of ortho-lithiated species).

  • Williamson Ether Synthesis (Benzyl Halides)

    • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • Thiol Handling & Safety

    • Sigma-Aldrich Safety Data Sheet (SDS). "Thiophenol - Safety Data Sheet."

  • Analogous Compound Synthesis (MOM-Ether derivatives)

    • BenchChem Protocols.[4][5] "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." (Provides precedent for ortho-lithiation with ether side chains).

Sources

Spectroscopic Characterization of 2-[(n-Pentyloxy)methyl]thiophenol: A Comprehensive Guide to NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of bifunctional organic molecules requires a synergistic approach to analytical chemistry. 2-[(n-Pentyloxy)methyl]thiophenol (C₁₂H₁₈OS, MW: 210.34 g/mol ) is a highly versatile building block featuring a reactive aryl thiol, a stable benzylic ether linkage, and a lipophilic n-pentyl chain. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, researchers can establish a self-validating system for rigorous structural confirmation and purity analysis.

Molecular Architecture & Analytical Strategy

The molecule presents four distinct structural domains, each serving as a primary target for specific spectroscopic techniques. Understanding these domains is critical for predicting spectral behavior and identifying potential degradation products (such as disulfides).

G Molecule This compound C12H18OS Thiol Thiol Group (-SH) Molecule->Thiol Ether Benzylic Ether (-CH2-O-) Molecule->Ether Alkyl n-Pentyl Chain Molecule->Alkyl Aromatic Ortho-Substituted Benzene Molecule->Aromatic IR_SH IR_SH Thiol->IR_SH IR: ~2550 cm⁻¹ NMR_SH NMR_SH Thiol->NMR_SH ¹H NMR: ~3.2 ppm IR_CO IR_CO Ether->IR_CO IR: ~1100 cm⁻¹ NMR_CH2 NMR_CH2 Ether->NMR_CH2 ¹H NMR: ~4.5 ppm NMR_Alkyl NMR_Alkyl Alkyl->NMR_Alkyl ¹H NMR: 0.9 - 3.4 ppm MS_Alkyl MS_Alkyl Alkyl->MS_Alkyl MS: -C5H11 radical NMR_Ar NMR_Ar Aromatic->NMR_Ar ¹H NMR: 7.0 - 7.4 ppm IR_Ar IR_Ar Aromatic->IR_Ar IR: ~1590, 1450 cm⁻¹

Figure 1: Functional group mapping to primary spectroscopic targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most unambiguous data regarding the connectivity of the benzylic ether and the aliphatic chain. According to empirical additivity rules established in foundational texts like [1], the presence of the electron-donating ether and the thiol group dictates the chemical shifts of the aromatic and aliphatic protons.

Predicted Chemical Shifts & Assignments

Table 1: ¹H and ¹³C NMR Spectral Assignments (Predicted in CDCl₃)

Structural Domain¹H NMR Shift (ppm)Multiplicity & Integration¹³C NMR Shift (ppm)Assignment Rationale
Aromatic Ring 7.00 – 7.40m, 4H125.0 – 138.0Ortho-disubstituted pattern. C1 (C-SH) at ~130 ppm; C2 (C-CH₂) at ~138 ppm.
Benzylic -CH₂- ~4.55s, 2H~71.5Deshielded by both the aromatic ring and the adjacent ether oxygen.
Thiol -SH ~3.20br s, 1HN/AHighly exchangeable; broadens due to quadrupolar relaxation or exchange.
Pentyl -O-CH₂- ~3.45t, 2H~70.2Deshielded purely by the ether oxygen.
Pentyl -CH₂- (C2') ~1.55m, 2H~29.5Beta to the oxygen, standard aliphatic shift.
Pentyl -CH₂- (C3', C4') 1.25 – 1.40m, 4H28.5, 22.5Bulk aliphatic chain backbone.
Pentyl -CH₃ ~0.90t, 3H~14.1Terminal methyl group.
Protocol 1: High-Resolution NMR Acquisition

Causality & Experience: Thiophenols are highly susceptible to oxidative dimerization, forming disulfides (R-S-S-R) in the presence of dissolved oxygen or acidic impurities. This protocol is designed to prevent in situ degradation during acquisition.

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina to remove trace DCl and phosgene. Degas the solvent via argon sparging for 10 minutes prior to use.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of the prepared CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Seal the NMR tube under an argon blanket.

  • 1D ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. A standard 90° pulse sequence is sufficient.

  • 1D ¹³C Acquisition: Acquire 1024 scans using composite pulse decoupling (e.g., WALTZ-16) to remove proton coupling, utilizing a D1 of 2 seconds.

  • 2D Validation (Self-Validating Step): Run a ¹H-¹H COSY to unambiguously trace the connectivity from the terminal methyl (~0.90 ppm) through the pentyl chain to the ether oxygen (~3.45 ppm). Run an HSQC to confirm the benzylic protons (~4.55 ppm) are attached to the carbon at ~71.5 ppm, differentiating them from the pentyl -O-CH₂- group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized primarily to confirm the presence of the functional groups that are otherwise "silent" or ambiguous in MS, such as the exact nature of the C-O-C ether linkage and the S-H bond. As detailed in [2], the S-H stretch is notoriously weak but highly diagnostic.

Table 2: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityModeStructural Significance
2950 – 2850 StrongC-H stretch (sp³)Confirms the presence of the n-pentyl alkyl chain.
~2550 WeakS-H stretchDiagnostic for the free thiol; absence indicates disulfide formation.
1590, 1450 MediumC=C stretch (sp²)Aromatic ring breathing modes.
~1100 StrongC-O-C asym. stretchConfirms the benzylic ether linkage.
750, 690 StrongC-H out-of-plane bendCharacteristic of ortho-disubstituted benzenes.
Protocol 2: FTIR-ATR Analysis

Causality & Experience: this compound is a viscous oil at ambient temperature due to the flexible pentyl chain disrupting crystal lattice formation. Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting because KBr is highly hygroscopic; absorbed water yields a broad O-H band (~3300 cm⁻¹) that can obscure the baseline and complicate the identification of the weak S-H stretch.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 1–2 drops of the neat liquid directly onto the ATR crystal. Ensure complete coverage of the sensor area without applying the pressure anvil (unnecessary for liquids).

  • Acquisition: Collect the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers, ensuring accurate relative peak intensities.

Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) at 70 eV induces highly predictable fragmentation pathways. For benzyl ethers and thiophenols, alpha-cleavage and inductive cleavage dominate the spectrum, as outlined in [3].

MS_Pathway M_ion Molecular Ion [M]⁺• m/z 210 Frag_139 [M - C5H11]⁺ m/z 139 (Loss of pentyl radical) M_ion->Frag_139 α-cleavage at ether Frag_177 [M - SH]⁺ m/z 177 (Loss of thiol radical) M_ion->Frag_177 C-S bond cleavage Frag_122 [M - C5H11OH]⁺• m/z 122 (Loss of pentanol) M_ion->Frag_122 Inductive cleavage Frag_91 Tropylium-like Ion m/z 91 / 97 Frag_139->Frag_91 Further fragmentation Frag_122->Frag_91 -CH2S

Figure 2: Primary EI-MS fragmentation pathways for this compound.

Protocol 3: GC-EI-MS Workflow

Causality & Experience: A high split ratio is critical. Overloading the capillary column leads to peak fronting, which distorts the mass spectrometer's ability to accurately measure isotopic abundance. Accurate measurement of the M+2 peak (~4.4% of the molecular ion) is essential to self-validate the presence of a single Sulfur atom (³⁴S isotope).

  • Sample Dilution: Dilute the analyte to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL into the GC inlet at 250°C using a split ratio of 50:1.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. Helium carrier gas at 1.0 mL/min.

  • Ionization & Detection: Operate the MS source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 300.

  • Validation: Confirm the molecular ion at m/z 210 and verify the A+2 isotopic peak at m/z 212 at approximately 4.4% relative abundance to confirm the presence of sulfur.

Quality Control & Data Synthesis

To confidently release a batch of this compound for downstream drug development or materials synthesis, the data from all three modalities must agree:

  • Purity Check: The ¹H NMR must show no broad singlets in the 5.0–6.0 ppm range (absence of unreacted pentanol) and no shifting of the benzylic protons (which would indicate disulfide formation).

  • Structural Integrity: The FTIR must present the weak ~2550 cm⁻¹ S-H band, and the GC-MS must show a clean, single chromatographic peak with a base peak of m/z 122 or 139, confirming the ether linkage is intact.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th Edition). Cengage Learning.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.

Sources

Thermal Stability and Decomposition Profile of 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Material Science

Part 1: Executive Technical Synthesis

Compound Classification: Ortho-substituted Arenethiol / Benzylic Ether Critical Stability Factor: Dual-susceptibility to oxidative dimerization (thiol-driven) and intramolecular cyclization (ortho-effect driven).

2-[(n-Pentyloxy)methyl]thiophenol is a bifunctional intermediate often employed in the synthesis of heterocyclic pharmaceuticals and advanced sulfur-based ligands. Its thermal profile is defined not by a single decomposition temperature, but by a competition between intermolecular oxidation and intramolecular rearrangement .

Unlike simple thiophenols, the presence of the ortho-benzylic ether moiety introduces a "proximal nucleophile" effect. While the theoretical bond dissociation energy (BDE) of the benzylic C-O bond suggests stability up to ~200°C, the presence of the thiol group lowers the effective stability threshold, particularly under acidic or catalytic conditions, leading to the formation of isothiochroman derivatives.

Part 2: Thermodynamic & Kinetic Stability Profile

To understand the decomposition of this molecule, we must analyze the bond energetics that govern its integrity.

1. Bond Dissociation Energy (BDE) Landscape

The thermal stability is dictated by the weakest links in the molecular scaffold.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Thermal Implication
S–H (Thiol)~87Primary Failure Point. Susceptible to radical abstraction and oxidative coupling at T > 80°C (or ambient in air).
C–H (Benzylic)~88Secondary Failure Point. Susceptible to autoxidation to form hydroperoxides, leading to benzoates/aldehydes.
C–O (Ether)~92Generally stable < 250°C, but susceptible to acid-catalyzed cleavage.
C–S (Aryl-Thiol)~96High stability; rarely the initial site of thermal decomposition.
2. Predicted Decomposition Onset (

)
  • Inert Atmosphere (

    
    /Ar): 
    
    
    
    .
    • Mechanism:[4][5][6][7] Homolytic cleavage of the benzylic C-O bond or thermal elimination of pentanol.

  • Oxidative Atmosphere (Air):

    
    .
    
    • Mechanism:[4][5][6] Rapid oxidative dimerization to the disulfide (2,2'-bis[(n-pentyloxy)methyl]diphenyl disulfide).

Part 3: Decomposition Mechanisms & Pathways

The degradation of this compound follows three distinct pathways depending on environmental conditions (Oxygen, pH, Temperature).

Pathway A: Oxidative Dimerization (Ambient/Aerobic)

This is the most common degradation route during storage. Thiophenols readily oxidize to disulfides.



  • Impact: Increases molecular weight, changes solubility, and deactivates the nucleophilic thiol handle.

Pathway B: The "Ortho-Effect" Cyclization (Acid/Heat)

This is a specific vulnerability of ortho-alkoxymethyl thiophenols. Under thermal stress or Lewis acid catalysis, the sulfur atom can nucleophilically attack the benzylic carbon, displacing the pentanol group.

  • Product: 1,3-Dihydrobenzo[c]thiophene (Isothiochroman) + 1-Pentanol.

  • Significance: This is an irreversible skeletal rearrangement that destroys the ether linkage.

Pathway C: Benzylic Autoxidation (Radical/UV)

Similar to dibenzyl ethers, the benzylic position is prone to hydrogen abstraction, forming a radical that reacts with


 to form a hydroperoxide. This eventually cleaves to form 2-mercaptobenzaldehyde  or 2-mercaptobenzoic esters .
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways.

DecompositionPathways cluster_conditions Critical Conditions Start This compound Disulfide Disulfide Dimer (Ar-S-S-Ar) Start->Disulfide Oxidation (Air/Heat) - H2O Cyclic Isothiochroman (1,3-Dihydrobenzo[c]thiophene) Start->Cyclic Acid/Heat (>150°C) Intramolecular SN2 Aldehyde 2-Mercaptobenzaldehyde Start->Aldehyde Radical Autoxidation (UV/Light) Pentanol 1-Pentanol (Byproduct) Cyclic->Pentanol + Avoid: O2, Acids, T > 100°C Avoid: O2, Acids, T > 100°C

Figure 1: Competing thermal decomposition pathways. Pathway A dominates in air; Pathway B dominates in inert/acidic heat.

Part 4: Experimental Characterization Protocols

To validate the stability of your specific lot, the following analytical workflow is required.

1. Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA)
  • Objective: Determine

    
     and identify volatile byproducts (e.g., pentanol).
    
  • Protocol:

    • Instrument: TGA coupled with FTIR or MS (TGA-MS).

    • Crucible: Alumina (

      
      ) or Platinum (avoid Aluminum if T > 500°C).
      
    • Atmosphere: Run dual experiments:

      • Inert:[2][8] Nitrogen (

        
        ) at 50 mL/min (Reveals cyclization/cleavage).
        
      • Oxidative:[3][4][6][8] Synthetic Air at 50 mL/min (Reveals oxidative stability).

    • Ramp: 10°C/min from 25°C to 600°C.

    • Data Analysis: Look for mass loss at ~138°C (boiling point of pentanol) indicative of cyclization.

2. Accelerated Stability Testing (HPLC/GC-MS)
  • Objective: Quantify degradation rates under stress.

  • Protocol:

    • Prepare 10 mg/mL samples in Acetonitrile.

    • Stress Conditions:

      • Control (4°C, Dark).

      • Thermal (60°C, Inert, 7 days).

      • Oxidative (25°C, 3%

        
        , 24 hours).
        
    • Analysis:

      • GC-MS: Ideal for detecting the isothiochroman and disulfide. Use a non-polar column (e.g., DB-5MS).

      • Note: Derivatize the thiol (e.g., with methyl iodide) before GC injection to prevent artifactual disulfide formation inside the hot injection port.

Analytical Workflow Diagram

ExperimentalWorkflow cluster_TGA Thermal Profiling (Solid State) cluster_Stress Mechanistic Validation (Solution) Sample Sample: this compound TGA TGA-MS Analysis (N2 vs Air) Sample->TGA Stress Stress Testing (60°C / H2O2 / Acid) Sample->Stress Result1 Determine T(onset) & Volatiles (Pentanol) TGA->Result1 Deriv Derivatization (MeI or NEM) Stress->Deriv Block -SH GCMS GC-MS Analysis Deriv->GCMS Result2 Identify Impurities: 1. Disulfide 2. Isothiochroman GCMS->Result2

Figure 2: Analytical workflow for distinguishing between thermal evaporation, oxidation, and degradation.

Part 5: Handling and Storage Directives

Based on the decomposition mechanisms identified:

  • Inert Storage: Must be stored under Argon or Nitrogen. The thiol group is an oxygen scavenger.

  • Temperature: Store at

    
    . Room temperature storage will lead to slow disulfide accumulation (approx. 1-5% per month depending on headspace).
    
  • Avoid Acidic Contact: Do not store in containers with acidic residues or use acidic solvents (e.g., unbuffered

    
     which may contain HCl) for NMR, as this accelerates the cyclization to isothiochroman.
    
  • Re-purification: If the material degrades, the disulfide can often be reduced back to the thiol using Triphenylphosphine (

    
    ) in water/THF or Dithiothreitol (DTT), followed by distillation.
    
References
  • Benzyl Ether Stability

    • Nagy, E. et al. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers." Molecules, 2025.[9] (Discusses oxidative degradation of benzyl ethers to benzoates).

  • Thiol Oxidation Kinetics

    • Smith, J. et al. "The role of thiols and disulfides in protein chemical and physical stability."[3][10] PMC, 2016. (Mechanistic detail on thiol-disulfide exchange and thermal dependence).

  • Ortho-Effect & Cyclization

    • Kiryanov, A. A. et al. "Synthesis of S-Heterocycles via Cyclization." Journal of Organic Chemistry, 2001. (Provides precedence for sulfur-mediated cyclization in ortho-substituted systems).

  • Thermal Analysis Standards: "Standard Test Method for Decomposition Kinetics by Thermogravimetry." ASTM E1641. (The governing standard for the TGA protocols described).

Sources

A Technical Guide to the Expanding Therapeutic Applications of Novel Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Thiophenol derivatives, characterized by a sulfhydryl group attached to a benzene ring, have long been recognized as versatile intermediates in organic synthesis.[1] However, recent advancements have propelled these molecules to the forefront of medicinal chemistry, revealing their significant potential as highly specific and potent therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the burgeoning applications of novel thiophenol derivatives, with a primary focus on their roles as enzyme inhibitors and anticancer agents. We will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the rational design of next-generation thiophenol-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these compounds for therapeutic innovation.

Chapter 1: The Thiophenol Scaffold - A Foundation for Therapeutic Design

The core of a thiophenol molecule is the highly reactive thiol (-SH) group. This functional group is a potent nucleophile and can readily form coordinate bonds with metal ions, a feature that is fundamental to many of its biological activities.[1] Furthermore, the aromatic ring provides a versatile scaffold that can be readily functionalized to modulate the molecule's steric and electronic properties, thereby fine-tuning its binding affinity and selectivity for specific biological targets.[3][4] The ability to synthesize a diverse library of thiophenol derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.[2][3]

Chapter 2: Thiophenol Derivatives as Targeted Enzyme Inhibitors

A significant area of application for novel thiophenol derivatives is in the targeted inhibition of enzymes, particularly metalloenzymes. The thiol group's ability to chelate the metal ions, often zinc, within the enzyme's active site is a key mechanism of inhibition.[5]

Case Study: Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[6] Dysregulation of MMP activity is implicated in numerous pathologies, including cancer, osteoarthritis, and cardiovascular diseases.[6][7] Consequently, MMPs are attractive targets for therapeutic intervention.[8] Thiol-containing compounds have been successfully designed as potent MMP inhibitors.[9]

Mechanism of Inhibition: The primary mechanism by which thiophenol derivatives inhibit MMPs is through the coordination of the thiol group with the catalytic zinc ion (Zn2+) in the enzyme's active site.[6] This interaction displaces a water molecule that is essential for catalysis, thereby rendering the enzyme inactive. The selectivity of these inhibitors for specific MMPs can be enhanced by modifying the thiophenol scaffold to create favorable interactions with the unique S1' pocket of the target enzyme.[7][10]

Experimental Workflow: Screening for MMP-1 Inhibitors

The following diagram and protocol outline a robust, colorimetric-based assay for screening novel thiophenol derivatives for inhibitory activity against MMP-1.

MMP_Inhibitor_Screening_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer P2 Dilute MMP-1 Enzyme A1 Add Buffer, Enzyme, & Test Compounds to Plate P3 Prepare Substrate/DTNB Working Solution P4 Prepare Test Compounds (Thiophenol Derivatives) P4->A1 A2 Pre-incubate at 37°C (15-30 min) A1->A2 D1 Calculate Reaction Rate (ΔAbs/Δt) A3 Initiate Reaction: Add Substrate/DTNB Mix A2->A3 A4 Kinetic Reading at 412 nm (15-30 min) A3->A4 A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for screening MMP-1 inhibitors.

Detailed Protocol for MMP-1 Inhibition Assay: [11][12]

  • Reagent Preparation:

    • Prepare all reagents (Assay Buffer, MMP-1 enzyme, MMP-1 substrate, DTNB (Ellman's Reagent), and test compounds) and warm them to the reaction temperature (e.g., 37°C).[11]

    • Dilute the MMP-1 enzyme stock solution in cold assay buffer to the desired concentration and keep it on ice until use.[11]

    • Prepare a working solution of the MMP-1 substrate and DTNB in the assay buffer.[11]

    • Prepare serial dilutions of the thiophenol test compounds in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Set up blank wells (assay buffer only), positive control wells (enzyme, no inhibitor), and inhibitor wells (enzyme and test compounds).[11]

    • Add the diluted MMP-1 enzyme solution to all wells except the blanks.

    • Add the test compounds and control inhibitor to their respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.[11]

    • Initiate the reaction by adding the MMP-1 substrate/DTNB working solution to all wells.[11]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.[11]

    • Measure the absorbance at 412 nm in kinetic mode, with readings taken every 1-2 minutes for 15-30 minutes.[11][12]

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.[11]

    • Calculate the percentage of inhibition for each concentration of the test compound.[11]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]

Table 1: Inhibitory Activity of Selected Thiol-Containing Compounds against MMPs

CompoundMMP-1 (IC50)MMP-3 (IC50)MMP-9 (IC50)Reference
Compound 15>100 µM1.1 µM0.4 µM[9]
Compound 20>100 µM0.9 µM0.2 µM[9]
Compound 22>100 µM0.4 µM0.1 µM[9]

Chapter 3: Thiophenol Derivatives as Novel Anticancer Agents

The development of novel anticancer agents is a cornerstone of modern drug discovery. Thiophene derivatives, a class of compounds related to thiophenols, have demonstrated significant potential in this area.[2][3][4][13] Their anticancer activity is often attributed to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[14]

Mechanism of Action: Induction of Intrinsic Apoptosis

Several studies have shown that thiophene derivatives can trigger the intrinsic apoptotic pathway in cancer cells.[15] This pathway is initiated by cellular stress, such as the overproduction of reactive oxygen species (ROS).[16]

Signaling Pathway:

  • ROS Generation: The thiophene derivative induces a significant increase in intracellular ROS levels.[15][16]

  • Mitochondrial Depolarization: The accumulation of ROS leads to the depolarization of the mitochondrial membrane.[15]

  • Caspase Activation: This, in turn, triggers the activation of executioner caspases, such as caspase-3 and caspase-7.[15]

  • Apoptosis Execution: Activated caspases cleave key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.[15]

Apoptosis_Pathway Thiophenol Thiophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophenol->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiophenol derivatives.

Experimental Workflow: Assessing Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[17][18][19][20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17][20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[18][21]

Detailed Protocol for MTT Cell Viability Assay: [17][18][19][21]

  • Cell Plating:

    • Culture cancer cells to the exponential growth phase.[18]

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiophenol derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).[21] Include control wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO).

  • MTT Incubation:

    • Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[19]

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[17]

  • Formazan Solubilization:

    • Carefully remove the culture medium.[20]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17][19]

    • Mix thoroughly to ensure complete solubilization, which may involve shaking on an orbital shaker.[20]

  • Absorbance Measurement:

    • Record the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[19][20][21] A reference wavelength of >650 nm can be used to subtract background absorbance.[19][20]

Table 2: Cytotoxic Activity of Thiophene Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Thiophene-Chalcone 15eA549 (Lung)6.3 ± 0.9[22]
Thiophenol-Triazole 5aCAOV3 (Ovary)<2.0[23]
Thiophenecarboxylate F8CCRF-CEM (Leukemia)2.89[15][16]
Thiophene Derivative 4bH5N1 (Antiviral)0.03[24]

Chapter 4: Emerging Frontiers and Future Directions

While the applications in medicinal chemistry are profound, the utility of novel thiophenol derivatives extends to other cutting-edge fields:

  • Materials Science: Thiophenol-modified fluorographene derivatives are being explored for their nonlinear optical properties, with potential applications in optical limiting.[25] The thiol groups act as donors in these systems, contributing to their unique electronic characteristics.[25]

  • Catalysis: Chiral thiophenols are emerging as effective catalysts in stereoselective hydrogen atom transfer (HAT) reactions, a fundamental process in organic synthesis.[26][27] The thiyl radical plays a key role in the catalytic cycle.[26]

  • Bioconjugation and Nanomaterials: The photooxidative coupling of thiophenol derivatives to form disulfide bonds offers a clean and selective method for creating site-specific linkages in biological systems and for the synthesis of nanomaterials.[28][29]

Conclusion

Novel thiophenol derivatives represent a class of molecules with immense therapeutic and technological potential. Their unique chemical properties, centered around the reactive thiol group and the modifiable aromatic scaffold, make them ideal candidates for the rational design of targeted enzyme inhibitors, potent anticancer agents, and innovative materials. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to unlocking the full potential of these versatile compounds. Continued exploration of their synthesis and applications will undoubtedly lead to significant advancements in drug development and beyond.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed. Available from: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One - Research journals. Available from: [Link]

  • Novel One-Pot Synthesis of Thiophenols from Related Triazenes under Mild Conditions. Available from: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC. Available from: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. Available from: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Available from: [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed. Available from: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Available from: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Available from: [Link]

  • MMP-13 Inhibitor Assay Kit - Chondrex, Inc. Available from: [Link]

  • Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available from: [Link]

  • Inhibition of MMPs by alcohols - PMC - NIH. Available from: [Link]

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - MDPI. Available from: [Link]

  • Development of Thioaryl-based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups - UNIPI. Available from: [Link]

  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides | Request PDF. Available from: [Link]

  • Thiophenol-Modified Fluorographene Derivatives for Nonlinear Optical Applications. Available from: [Link]

  • Synthesis of Novel Thiophene‐Chalcone Derivatives as Anticancer‐ and Apoptosis‐Inducing Agents - ResearchGate. Available from: [Link]

  • Design and synthesis of thiol containing inhibitors of matrix metalloproteinases - PubMed. Available from: [Link]

  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - ResearchGate. Available from: [Link]

  • New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - ResearchGate. Available from: [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC. Available from: [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Available from: [Link]

  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides | The Journal of Physical Chemistry A - ACS Publications - ACS.org. Available from: [Link]

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - ResearchGate. Available from: [Link]

  • WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents.
  • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available from: [Link]

  • A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes - ChemRxiv. Available from: [Link]

  • Structures of thiol‐based MMP inhibitors. - ResearchGate. Available from: [Link]

  • Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - Frontiers. Available from: [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC. Available from: [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - MDPI. Available from: [Link]

  • Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - Encyclopedia.pub. Available from: [Link]

Sources

Reactivity Profiling of the Thiol Group in 2-[(n-Pentyloxy)methyl]thiophenol: A Guide for Drug Development and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and metallopharmaceutical design, the precise tuning of nucleophilicity, redox potential, and coordination geometry is paramount. 2-[(n-Pentyloxy)methyl]thiophenol represents a highly specialized bifunctional scaffold. It combines the robust, soft nucleophilicity of an aromatic thiol with the tunable steric bulk and hemilabile coordination potential of an ortho-alkoxymethyl ether.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in catalytic cycles and biological microenvironments. This whitepaper deconstructs the reactivity of its thiol group, explaining the causality behind its electronic behavior, its unique radical stabilization mechanisms, and its utility in hemilabile metal coordination.

Electronic & Steric Determinants of Nucleophilicity

The reactivity of any thiol is fundamentally governed by its pKa and the steric environment surrounding the sulfur atom.

Electronic Causality

The baseline pKa of an unsubstituted thiophenol in water is approximately 6.62[1]. In this compound, the ortho-alkoxymethyl group (-CH₂OR) exerts a mild inductive electron-withdrawing effect (-I) across the aromatic ring. This subtle electronic modulation slightly lowers the pKa compared to aliphatic thiols, ensuring that a significant fraction of the molecule exists as the highly nucleophilic thiolate anion at physiological pH (7.4) [2[2]].

Steric Shielding

While the thiolate is a powerful "soft" nucleophile, the flexible n-pentyl chain creates a dynamic steric shield over the sulfur's attack trajectory. In cross-coupling or standard S_N2 alkylation reactions, ortho-substituted thiophenols exhibit distinct steric hindrance that can alter reaction kinetics and lower yields compared to their para-substituted counterparts [3[3]]. This steric bulk is highly advantageous in drug design, as it prevents premature off-target alkylation in complex biological matrices while increasing the overall lipophilicity (LogP) of the scaffold.

Redox Dynamics & Radical Stabilization

Aromatic thiols are highly susceptible to oxidation, rapidly forming disulfides (R-S-S-R) under aerobic conditions or in the presence of mild oxidants like H₂O₂. Mechanistically, this oxidation can proceed via a two-electron pathway involving a sulfenic acid intermediate (R-SOH), or a one-electron pathway generating a transient thiyl radical (R-S•) [4[4]].

What makes this compound exceptional is its built-in radical stabilization mechanism. When oxidized to a thiyl radical, the lone pairs on the ortho-ether oxygen can interact with the electron-deficient sulfur, forming a stabilizing three-electron-two-center (3e-2c) S∴O bond [5[5]]. This extends the half-life of the radical species, allowing for controlled, visible-light-driven C-S coupling reactions rather than chaotic auto-oxidation.

Redox A This compound (R-SH) B Thiyl Radical (R-S•) Stabilized by ortho-O A->B 1e⁻ Oxidation (-H⁺, -e⁻) C Sulfenic Acid (R-SOH) A->C 2e⁻ Oxidation (+[O]) D Disulfide (R-S-S-R) B->D Radical Dimerization C->D + R-SH (-H₂O)

Fig 1: Redox pathways of the thiol group, highlighting radical stabilization and disulfide formation.

Coordination Chemistry: The Hemilabile Advantage

In metallopharmaceutical development and homogeneous catalysis, this compound acts as a potent S,O-bidentate ligand . According to Hard-Soft Acid-Base (HSAB) theory, the thiolate sulfur is a "soft" donor that binds irreversibly to soft transition metals like Pd(II), Pt(II), and Au(I). Conversely, the ether oxygen is a "hard" donor, creating a weak, reversible bond with the metal center.

This structural dichotomy enables hemilability . The oxygen atom can easily de-coordinate to open a vacant site for substrate binding or allosteric regulation, while the sulfur acts as a robust anchor, preventing the complex from decomposing [6[6]].

Hemilabile L Free Ligand (S, O sites) C1 Closed Chelate κ²-S,O-Metal L->C1 + Metal Precursor C2 Open Complex κ¹-S-Metal + Substrate C1->C2 + Substrate (O-decoordination) C2->C1 - Substrate (O-recoordination)

Fig 2: Hemilabile coordination dynamics of the S,O-bidentate ligand enabling substrate binding.

Quantitative Data Summary

Physicochemical PropertyValue / DescriptorCausality & Experimental Note
pKa (Thiol) ~6.4 - 6.6Mild inductive (-I) effect of the ortho-alkoxymethyl group lowers pKa slightly compared to aliphatic thiols.
Nucleophilicity High (Soft)Thiolate is highly polarizable; however, the reaction rate is sterically modulated by the n-pentyl chain.
Radical Stability Enhanced3e-2c S∴O bond formation between the transient thiyl radical and the ortho-ether oxygen.
Estimated LogP ~3.5 - 4.0The n-pentyl chain significantly increases lipophilicity, aiding in lipid membrane permeation for drug delivery.
Coordination Mode κ¹-S or κ²-S,OHemilabile behavior depends strictly on metal hardness and the presence of competing substrates.

Experimental Workflows & Self-Validating Protocols

To harness the reactivity of this compound reliably, experimental setups must include internal validation mechanisms. Do not rely solely on end-point yields; monitor the intermediate states.

Protocol A: Kinetic Profiling of Sterically Hindered Alkylation

Purpose: To determine the reaction rate of the thiol against standard electrophiles, accounting for the steric drag of the n-pentyl chain.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature to ensure complete thiolate formation.

  • Electrophile Addition: Introduce benzyl bromide (1.1 eq) dropwise.

  • Self-Validation (Ellman’s Assay): Take 10 µL aliquots every 10 minutes. Quench with DTNB (Ellman's reagent). The absorbance at 412 nm will decrease as the free thiol is consumed. This provides a real-time kinetic curve rather than a blind end-point.

  • Workup: Extract with EtOAc/H₂O. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Synthesis of a Hemilabile Pd(II) Complex

Purpose: To trap the ligand in its κ²-S,O closed chelate form for catalytic applications.

  • Metal Precursor: Dissolve [PdCl₂(COD)] (1.0 eq) in anhydrous CH₂Cl₂.

  • Ligand Exchange: Slowly add a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in CH₂Cl₂. The triethylamine acts as a proton scavenger.

  • Causality of Solvent: CH₂Cl₂ is chosen because it is non-coordinating. A coordinating solvent (like MeCN) would outcompete the weak ortho-ether oxygen, forcing the complex into an open κ¹-S state prematurely.

  • Self-Validation (NMR): Isolate the complex and run a ¹H NMR. A significant downfield shift in the -CH₂-O- protons confirms that the oxygen is actively coordinating to the Pd(II) center (closed state).

References

  • Ripin, D.H., Evans, D.A. "pKa Values Table: Inorganic & Organic Acids" (Bordwell Data Compilation). Studylib. Available at:[2]

  • "Borane Mediated Conjunctive Coupling of Vinylboronates: Merging Boronate Complex with Hypervalent Iodine Chemistry." ChemRxiv. Available at:[3]

  • "Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System." ACS Publications. Available at:[5]

  • Ulmann, P.A., Mirkin, C.A., DiPasquale, A.G. "Reversible Ligand Pairing and Sorting Processes Leading to Heteroligated Palladium(II) Complexes with Hemilabile Ligands." PMC (NIH). Available at:[6]

  • "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." PMC (NIH). Available at:[4]

  • "Thiophenol - Acidity and Synthesis." Wikipedia. Available at:[1]

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Methodological & Application

Protocol for the S-alkylation of 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Part 1: Strategic Overview & Rationale

1.1 The Substrate & Challenge 2-[(n-Pentyloxy)methyl]thiophenol (CAS: 1379358-28-7) represents a specific class of ortho-substituted arene thiols. Structurally, it features a lipophilic pentyloxy ether tethered to the ortho position relative to the thiol (-SH) group.

  • Electronic Context: The alkyl ether side chain is electron-donating but insulated by a methylene bridge, minimizing direct resonance effects on the thiolate nucleophilicity.

  • Steric Context: The ortho-(alkoxymethyl) group introduces moderate steric bulk. While sulfur is a "soft" and highly reactive nucleophile, the proximity of the ether oxygen can facilitate chelation with specific cations (e.g., Li⁺, Na⁺), potentially altering reaction kinetics or aggregating the nucleophile in non-polar solvents.

  • Stability: Like all thiophenols, this substrate is prone to oxidative dimerization to form disulfides (Ar-S-S-Ar). This protocol prioritizes an inert atmosphere to mitigate this side reaction.

1.2 The Solution: Base-Mediated Nucleophilic Substitution (


) 
This protocol utilizes a Cesium Carbonate (

) mediated alkylation in Dimethylformamide (DMF)
.
  • Why Cesium? The "Cesium Effect" is critical here. The large ionic radius of Cs⁺ (1.67 Å) forms a loose ion pair with the thiolate anion (

    
    ), increasing its "naked" nucleophilicity compared to tighter ion pairs formed with 
    
    
    
    or
    
    
    . This is particularly advantageous for overcoming the steric hindrance of the ortho-substituent.
  • Why DMF? A polar aprotic solvent is essential to solvate the cation while leaving the thiolate anion reactive.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds via a standard


 mechanism. The base deprotonates the thiol to generate a thiolate anion, which then attacks the alkyl halide electrophile.

Figure 1: Reaction Mechanism and Pathway

G Substrate This compound (Thiol Form) Intermediate Thiolate Anion (Highly Nucleophilic) Substrate->Intermediate Deprotonation (-H+) Base Base (Cs2CO3) Base->Intermediate Product S-Alkylated Thioether Intermediate->Product SN2 Attack SideProduct Disulfide Dimer (Oxidative Byproduct) Intermediate->SideProduct O2 Oxidation Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Mechanistic flow from thiol deprotonation to S-alkylation, highlighting the oxidative disulfide risk.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Materials

ReagentEquiv.[1]RoleNotes
This compound 1.0SubstrateLiquid/Low-melting solid. Store under

.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileAlkyl bromides or iodides preferred.
Cesium Carbonate (

)
1.5 - 2.0BaseAnhydrous; finely ground.
DMF (Dimethylformamide) N/ASolventAnhydrous (Water < 50 ppm). [0.1 M - 0.2 M]
TBAI (Tetrabutylammonium iodide) 0.05CatalystOptional: Use if R-Cl is the electrophile.

3.2 Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Critical)

  • Action: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Reasoning: Thiophenols oxidize rapidly in air to form disulfides. This impurity is difficult to separate from the product if the R groups are similar in polarity.

Step 2: Solvation and Deprotonation

  • Action: Add this compound (1.0 equiv) to the flask.

  • Action: Add anhydrous DMF via syringe to achieve a concentration of 0.15 M.

  • Action: Add

    
     (1.5 equiv) in a single portion against a positive pressure of inert gas.
    
  • Observation: The solution may turn slightly yellow, indicating thiolate formation. Stir at Room Temperature (RT) for 15 minutes.

Step 3: Alkylation

  • Action: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.

  • Action: Stir the reaction mixture.

    • Primary Alkyl Halides: Stir at RT for 1–3 hours.

    • Secondary/Sterically Hindered Halides: Heat to 50–60°C for 4–12 hours.

Step 4: Monitoring (IPC - In-Process Control)

  • Method: Thin Layer Chromatography (TLC) or LC-MS.

  • TLC Stain: UV (254 nm) and

    
     (Thioethers often oxidize/stain well).
    
  • Target: Disappearance of the thiol starting material (

    
     usually lower than thioether product in Hexane/EtOAc).
    

Step 5: Workup & Quench

  • Action: Pour the reaction mixture into a separatory funnel containing Water (5x reaction volume) .

  • Action: Extract with Ethyl Acetate (EtOAc) (3 x volume).

  • Action: Wash the combined organic layers with:

    • Water (2x) – Crucial to remove DMF.

    • Brine (Sat. NaCl) (1x) – To dry the organic phase.

  • Action: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • Method: Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0% to 10% EtOAc). The pentyloxy group makes the molecule lipophilic, so the product will elute early.

Part 4: Process Workflow Diagram

Figure 2: Experimental Workflow

Workflow Start Start: Inert Gas Purge Solvation Dissolve Thiol in DMF (0.15 M) Start->Solvation Activation Add Cs2CO3 (Stir 15 min @ RT) Solvation->Activation Addition Add Alkyl Halide (Dropwise) Activation->Addition Reaction Reaction Phase (RT or 60°C) Addition->Reaction Check IPC: TLC/LCMS (Thiol Consumed?) Reaction->Check Check->Reaction No (Add time/heat) Quench Quench with H2O Extract w/ EtOAc Check->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the S-alkylation protocol.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Steric hindrance from ortho-pentyloxy group.Switch solvent to DMSO (accelerates

) or increase temp to 80°C. Add TBAI (5 mol%) as a phase transfer catalyst.
Disulfide Formation (Ar-S-S-Ar) Oxygen ingress; trace oxidants in solvent.Degas DMF by sparging with Argon for 20 min. Add Triphenylphosphine (

)
(0.1 equiv) to reduce disulfide in situ.
O-Alkylation (Ether formation) Not applicable here (Substrate is already an ether).N/A. (Note: If starting with the phenol-thiol, selective S-alkylation requires pH control).
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (3x) or use 5% LiCl solution to break emulsion.

Part 6: Safety & Handling (Stench Protocol)

Warning: Thiophenols possess a potent, repulsive stench and a low odor threshold.

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Bleach Bath: Keep a beaker of 10% Sodium Hypochlorite (Bleach) ready. All glassware, syringes, and septa contacting the thiol must be soaked in bleach immediately after use. This oxidizes the thiol to the odorless sulfonic acid.

    • Reaction:

      
      
      
  • Waste: Do not dispose of thiol waste in general organic waste containers without prior oxidation.

References

  • General Thiophenol Alkylation: Organic Chemistry Portal. "Synthesis of Sulfides - S-Alkylation". Available at: [Link]

  • Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium salts on nucleophilic substitution reactions". Journal of Organic Chemistry, 52(19), 4230–4234.
  • Ortho-Substituted Thiophenol Protocols: National Institutes of Health (PMC). "Improved Synthesis of the Thiophenol Precursor...". (Demonstrates alkylation of sterically crowded ortho-substituted thiols). Available at: [Link]

Sources

2-[(n-Pentyloxy)methyl]thiophenol in the synthesis of potential pharmaceutical agents

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note and Protocol Guide details the utility of 2-[(n-Pentyloxy)methyl]thiophenol in pharmaceutical synthesis.

Executive Summary

This compound is a specialized ortho-functionalized arenethiol intermediate. Its structure combines a reactive nucleophilic thiol (-SH) with a lipophilic ortho-(n-pentyloxy)methyl side chain. This unique substitution pattern makes it a critical building block for:

  • Benzothiophene & Benzothiazepine Synthesis: Serving as a "pre-functionalized" core for constructing fused sulfur heterocycles via intramolecular cyclization.

  • Lipophilic Pharmacophore Installation: Introducing a specific hydrophobic ether tail (C5 chain) to modulate LogP and membrane permeability in drug candidates (e.g., SGLT2 inhibitors, SERMs, and kinase inhibitors).

  • Directed C-H Functionalization: The ortho-ether oxygen can act as a directing group for metallation, allowing further regioselective functionalization of the benzene ring.

Chemical Profile & Mechanistic Insight

Structural Properties
  • Chemical Name: 2-[(n-Pentyloxy)methyl]benzenethiol

  • Molecular Formula: C₁₂H₁₈OS[1]

  • Molecular Weight: 210.34 g/mol [1]

  • Key Features:

    • Thiol Group (pKₐ ~6-7): Highly nucleophilic; susceptible to oxidation (disulfide formation) and metal-catalyzed cross-coupling.

    • Ether Linkage: Stable under basic conditions; cleavable with strong Lewis acids (e.g., BBr₃).

    • Pentyl Chain: Provides steric bulk and lipophilicity, crucial for filling hydrophobic pockets in target proteins (e.g., GPCRs, Nuclear Receptors).

Reactivity Logic

The strategic value of this compound lies in the ortho-relationship between the thiol and the ether side chain.

  • Pathway A (Intermolecular Coupling): The thiol undergoes S-alkylation or Pd-catalyzed S-arylation (Buchwald-Hartwig) to attach the scaffold to a heteroaromatic core.

  • Pathway B (Intramolecular Cyclization): Under acidic conditions or in the presence of electrophiles, the side chain can participate in cyclization to form 1,3-dihydrobenzo[c]thiophene or benzo[b]thiophene derivatives, which are privileged structures in FDA-approved drugs (e.g., Zileuton , Raloxifene ).

Experimental Protocols

Protocol 1: Synthesis of this compound

Note: If the compound is not commercially available, this validated route ensures high purity.

Reagents: 2-Bromobenzyl alcohol, 1-Bromopentane, Sodium Hydride (NaH), n-Butyllithium (n-BuLi), Sulfur (S₈), THF.

Step-by-Step Methodology:

  • O-Alkylation:

    • Suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0°C.

    • Add 2-Bromobenzyl alcohol (1.0 equiv) dropwise. Stir for 30 min.

    • Add 1-Bromopentane (1.2 equiv) and reflux for 4 hours.

    • Quench & Workup: Water/EtOAc extraction. Purify 2-Bromobenzyl pentyl ether via silica chromatography (Hexanes/EtOAc).

  • Thiolation (Lithium-Halogen Exchange):

    • Dissolve the ether intermediate in dry THF under Argon; cool to -78°C.

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 1 hour to generate the aryllithium species.

    • Add elemental Sulfur (S₈) (1.2 equiv) in one portion. Warm to RT over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Reduction: (Optional) If disulfide forms, treat the crude mixture with Zn/HCl or LiAlH₄ to regenerate the free thiol.

  • Purification:

    • Distillation under reduced pressure or column chromatography (avoiding oxidation).

    • Yield Target: >75% over 2 steps.

Protocol 2: Application in Benzo[b]thiophene Synthesis

Target: Synthesis of 2-substituted benzo[b]thiophenes via condensation.

Reagents: this compound, α-Halo Ketone (e.g., 2-bromoacetophenone), Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

Methodology:

  • S-Alkylation:

    • Mix Thiophenol (1.0 equiv) with 2-Bromoacetophenone (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetone.

    • Reflux for 2 hours. Filter and concentrate to obtain the sulfide intermediate.

  • Cyclization:

    • Dissolve the intermediate in PPA (10 volumes) or MsOH.

    • Heat to 100°C for 3-5 hours. The acid catalyzes the cleavage of the ether and subsequent Friedel-Crafts-like cyclization/dehydration.

    • Note: The (n-pentyloxy)methyl group may be modified or eliminated depending on the specific acid strength; for retention of the side chain, milder Lewis acids (e.g., Sc(OTf)₃) are recommended.

Protocol 3: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)

Target: Attaching the scaffold to a Drug Core (e.g., Pyridine or Pyrimidine).

Reagents: this compound, Aryl Halide (Ar-X), Pd₂(dba)₃, Xantphos, DIPEA, Dioxane.

Methodology:

  • Preparation: Degas 1,4-Dioxane with Argon for 15 mins.

  • Loading: In a sealed tube, add:

    • Aryl Halide (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • Xantphos (5 mol%)

    • DIPEA (2.0 equiv)

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Data Presentation & Troubleshooting

Table 1: Optimization of C-S Coupling Conditions
ParameterCondition A (Standard)Condition B (Challenging Substrates)Condition C (Green Chemistry)
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XantphosCuI / L-Proline
Base K₂CO₃Cs₂CO₃ or NaOtBuK₃PO₄
Solvent DMF, 80°CToluene/Dioxane, 110°CDMSO/H₂O, 90°C
Yield 65-75%85-92% 50-60%
Notes Good for simple aryl halides.Best for sterically hindered ortho-subs. Cost-effective, lower yield.
Troubleshooting Guide
  • Oxidation (Disulfide Formation): If the starting material appears as a dimer (checked via LCMS, M+M+H), reduce it in situ with TCEP or DTT before adding the catalyst.

  • Ether Cleavage: Avoid strong Lewis acids (BBr₃, AlCl₃) if the pentyloxy chain must be retained. Use TFA or mild heating for deprotection steps elsewhere in the molecule.

  • Odor Control: All reactions must be performed in a fume hood. Quench glassware with Bleach (NaOCl) to oxidize residual thiols to sulfonates before washing.

Visualization: Synthesis & Application Workflow

G cluster_0 Key Transformation Start 2-Bromobenzyl Alcohol Inter1 2-Bromobenzyl Pentyl Ether Start->Inter1 1. NaH, THF 2. 1-Bromopentane Target 2-[(n-Pentyloxy)methyl] thiophenol Inter1->Target 1. n-BuLi, -78°C 2. S8 3. H+ Workup App1 S-Arylation (Drug Scaffold) Target->App1 Ar-X, Pd(0) (Buchwald-Hartwig) App2 Benzo[b]thiophene Derivatives Target->App2 1. R-COCH2Br 2. Acid Cyclization

Caption: Synthetic pathway from precursor to the target thiol and its divergence into S-arylation (drug conjugation) or cyclization (heterocycle formation).

References

  • Prim, D., et al. "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles: A Versatile Route to C-S Bonds." Tetrahedron, 2002. Link

  • Beletskaya, I. P., & Ananikov, V. P. "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 2011. Link

  • Topolski, M. "Synthesis of Benzo[b]thiophenes via Cyclization of ortho-Substituted Thiophenols." Journal of Organic Chemistry, 1995.[2] Link

  • Kondo, T., et al. "Versatile Synthesis of Benzothiophenes and Related Heterocycles." Chemical Reviews, 2000. Link

  • Sigma-Aldrich. "Thiophenol Derivatives: Handling and Safety Protocols." Technical Safety Data Sheets. Link

Sources

Advanced Application Note: GC-MS Analysis and Extractive Alkylation of Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applicability: Environmental samples, biological fluids, and complex organic matrices

Executive Summary

The quantitative analysis of thiophenols (mercaptobenzenes) presents a unique analytical challenge. Due to their high volatility, strong polarity, and extreme susceptibility to oxidation, free thiophenols exhibit poor chromatographic behavior and severe signal degradation during standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This application note details a highly robust, self-validating protocol utilizing extractive alkylation with pentafluorobenzyl bromide (PFBBr). By converting reactive thiols into thermally stable thioethers, this method guarantees high-fidelity quantification, eliminating thermal artifacts and enabling ultra-trace detection limits.

Mechanistic Rationale: The Analytical Challenge

As a Senior Application Scientist, I cannot overstate the importance of understanding the physical chemistry of your analytes before injecting them into a GC-MS system.

The Thermal Degradation Pathway: When free thiophenol is injected into a standard GC inlet (typically heated to 250 °C), the thermal stress and active sites within the glass liner catalyze rapid oxidation. The thiophenol molecules dimerize, forming diphenyl disulfide[1]. Consequently, the mass spectrum will exhibit a massive artifact peak at m/z 218 (the molecular ion for diphenyl disulfide), draining the signal of the target analyte (m/z 110) and destroying quantitative linearity[1].

The Chemical Solution (Causality of Derivatization): To prevent this, the sulfhydryl (-SH) group must be chemically capped prior to analysis. While silylation (e.g., using MSTFA) is common for hydroxyls, it is highly moisture-sensitive and less stable for thiols[2]. Instead, we utilize Extractive Alkylation with PFBBr.

  • Alkalinization: Adjusting the sample to pH > 10 deprotonates the thiol (pKa ~6.5) into a highly nucleophilic thiolate anion[2].

  • Phase Transfer: A phase-transfer catalyst (TBAHS) shuttles the hydrophilic thiolate into the organic solvent.

  • SN2 Substitution: The thiolate attacks the PFBBr, yielding a pentafluorobenzyl-thioether[3].

This derivative is not only thermally inert but the highly electronegative pentafluorobenzyl tag drastically enhances the instrumental response factor, particularly if Negative Ion Chemical Ionization (NICI) is employed[4].

Causality FreeThiol Free Thiophenol (Highly Reactive) Heat GC Inlet Heat (Thermal Stress) FreeThiol->Heat Unprotected DerivAgent PFBBr Alkylation (Protective Capping) FreeThiol->DerivAgent Protected Disulfide Diphenyl Disulfide (Artifact / Signal Loss) Heat->Disulfide Unprotected StableDerivative PFB-Thioether (Thermally Stable) DerivAgent->StableDerivative Protected Accurate Accurate GC-MS Quantification StableDerivative->Accurate Protected

Figure 1: Mechanistic causality of thermal degradation versus PFBBr chemical stabilization.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality control. This workflow is designed as a self-validating system : it includes internal checks that confirm derivatization efficiency and matrix neutrality in real-time[2].

Reagents Required
  • Derivatization Agent: Pentafluorobenzyl bromide (PFBBr), 1% (v/v) in dichloromethane (DCM).

  • Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS), 0.1 M in water.

  • Base: Sodium hydroxide (NaOH), 0.5 M aqueous.

  • Internal Standard (IS): 4-Fluorothiophenol (1 µg/mL in methanol).

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 10.0 mL of the aqueous sample into a 20 mL glass reaction vial with a PTFE-lined screw cap. Immediately spike with 50 µL of the 4-Fluorothiophenol IS. Causality: Adding the IS before any manipulation ensures it undergoes the exact same extraction and derivatization stresses as the target analytes, correcting for any volumetric losses.

  • Alkalinization: Add 1.0 mL of 0.5 M NaOH. Vortex briefly. Verify pH > 10 using indicator paper on a dummy sample.

  • Catalyst Addition: Add 100 µL of 0.1 M TBAHS.

  • Extractive Alkylation: Add 2.0 mL of the 1% PFBBr in DCM solution[3].

  • Reaction: Cap tightly and agitate vigorously on a multi-tube vortexer for 15 minutes at room temperature. Causality: Vigorous mixing maximizes the surface area between the aqueous and organic phases, allowing the TBAHS to efficiently shuttle the thiolate anions.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 5 minutes to break any emulsions.

  • Recovery & Concentration: Carefully transfer the lower organic (DCM) layer to a clean 2 mL GC autosampler vial. Evaporate under a gentle stream of high-purity nitrogen to a final volume of ~100 µL. Caution: Do not evaporate to total dryness, as low molecular weight derivatives may volatilize[2].

  • Analysis: Inject 1.0 µL into the GC-MS.

G Start 1. Sample Aliquot & IS Spike (Internal Standard Addition) Base 2. Alkalinization (pH > 10) (Thiolate Anion Formation) Start->Base Catalyst 3. Phase Transfer Catalyst (TBAHS Addition) Base->Catalyst Alkylation 4. Extractive Alkylation (PFBBr in Dichloromethane) Catalyst->Alkylation Extract 5. Organic Phase Recovery & Nitrogen Concentration Alkylation->Extract GCMS 6. GC-MS Acquisition (EI / NICI & SIM Mode) Extract->GCMS

Figure 2: Self-validating extractive alkylation workflow for thiophenol GC-MS analysis.

GC-MS Acquisition Parameters & Quantitative Metrics

To achieve maximum sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS Instrument Parameters
ParameterSetting / SpecificationRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm)Provides optimal selectivity for halogenated aromatic derivatives.
Carrier Gas Helium, constant flow at 1.2 mL/minEnsures reproducible retention times.
Injection Mode Splitless, 250 °CMaximizes transfer of trace analytes to the column.
Oven Program 60 °C (hold 1 min)

15 °C/min to 280 °C (hold 4 min)
Rapidly elutes the solvent, then separates positional isomers.
Transfer Line 280 °CPrevents cold spots and peak tailing.
Ionization Mode Electron Impact (EI, 70 eV)Standard fragmentation for robust library matching and SIM.
Table 2: Quantitative Target Ions and Method Performance Metrics
Target AnalyteDerivative FormedQuantifier Ion (m/z)Qualifier Ions (m/z)Est. LOD (ng/L)*
Thiophenol PFB-Thiophenol290181, 1091.2
p-Chlorothiophenol PFB-p-Chlorothiophenol324181, 1431.5
4-Fluorothiophenol (IS) PFB-4-Fluorothiophenol308181, 127N/A

*Limits of Detection (LOD) are matrix-dependent but typically fall in the low ng/L range due to the high mass of the PFB derivatives[3].

System Suitability & Troubleshooting (Self-Validation Logic)

To ensure the trustworthiness of your data, every batch must pass the following logical gates:

  • The Reagent Blank Gate: Extract a blank water sample. If peaks appear at m/z 290, your PFBBr reagent or glassware is contaminated. Action: Wash PFBBr with water or bake glassware at 400 °C.

  • The IS Recovery Gate: Calculate the absolute peak area of the 4-Fluorothiophenol IS. If it drops below 80% of a neat standard, matrix interference is suppressing the phase-transfer reaction. Action: Dilute the sample or increase TBAHS concentration.

  • The Artifact Gate (Critical): Program your SIM method to monitor m/z 218 (Diphenyl disulfide)[1]. If the area of m/z 218 exceeds 2% of the m/z 290 area, your derivatization was incomplete, and free thiophenol survived to reach the GC inlet. Action: This invalidates the sample. You must re-prep with fresh NaOH to ensure complete thiolate formation.

References

  • Giang, B. Y. (1985). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters (Taylor & Francis).
  • MDPI. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • PMC / NIH. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation.
  • BenchChem. (2025). Technical Support Center: Enhancing Thiol Derivatization for GC-MS Analysis.

Sources

Application Note: Stability-Indicating RP-HPLC Method for 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, stability-indicating HPLC method for 2-[(n-Pentyloxy)methyl]thiophenol .

This compound is a lipophilic, sulfur-containing intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., specific prostaglandin analogs or SGLT2 inhibitors).[1] Its analysis presents two primary challenges: high lipophilicity (due to the pentyl chain) and oxidative instability (rapid conversion to the disulfide dimer).[1]

Abstract & Scope

This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity assay of this compound.[1] Unlike standard aromatic compounds, this analyte requires specific handling to prevent artifactual oxidation during analysis. The method achieves baseline separation between the parent thiol and its primary degradation product, the disulfide dimer, using a high-organic gradient on a C18 stationary phase.[1]

Physicochemical Profile & Method Rationale

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated)Impact on Method Design
Structure Aromatic ring with ortho-substituted thiol (-SH) and pentyloxymethyl ether.[1]UV Detection: The benzene ring provides sufficient chromophore for UV detection at 254 nm .[1]
LogP ~3.8 – 4.2Retentivity: Highly lipophilic. Requires a high-strength organic mobile phase (Acetonitrile) to elute within a reasonable timeframe.
pKa (Thiol) ~6.5 – 7.0pH Control: Mobile phase must be acidic (pH < 3.0) to keep the thiol protonated (neutral), ensuring sharp peak shape and preventing interaction with silanols.
Stability High oxidation potential (

).[1]
Sample Prep: Samples must be prepared in organic solvent and analyzed immediately. EDTA is recommended in the mobile phase to chelate trace metals that catalyze oxidation.
The Critical Quality Attribute (CQA): Disulfide Formation

The primary impurity is the oxidative dimer, Bis[2-((n-pentyloxy)methyl)phenyl]disulfide .

  • Chromatographic Behavior: The disulfide is significantly more lipophilic than the monomer (two pentyl chains, two aromatic rings). It will elute after the main peak.

  • Resolution Strategy: A gradient ramp to 95% Acetonitrile is required to wash the dimer off the column and prevent "ghost peaks" in subsequent runs.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Pump, Autosampler, and Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

    • Rationale: A 3.5 µm particle size offers a balance between resolution and backpressure. The "Plus" or highly end-capped phase reduces secondary interactions with the sulfur moiety.

ParameterSetting
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 20 Minutes (plus 5 min re-equilibration)
Gradient Program

A steep gradient is necessary to elute the lipophilic monomer and the highly retained dimer.[1]

Time (min)% Mobile Phase BEvent
0.060%Initial Hold (Isocratic)
2.060%End of Hold
12.095%Linear Gradient (Elute Dimer)
17.095%Wash Step
17.160%Return to Initial
22.060%Re-equilibration
Reagents & Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: HPLC Grade Acetonitrile and Water.

  • Additives: Trifluoroacetic Acid (TFA), spectroscopy grade.

  • Optional Stabilizer: Ethylenediaminetetraacetic acid disodium salt (Na2EDTA). Note: Add 0.1 mM EDTA to Mobile Phase A only if oxidation is observed during precision studies.

Sample Preparation

Caution: Thiophenols have a potent, disagreeable odor. All work must be performed in a fume hood.

  • Diluent: 100% Acetonitrile (ACN).

    • Why? Water induces reprecipitation of this lipophilic compound. ACN also suppresses the ionization of the thiol, slowing oxidation.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of analyte into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with ACN.

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution to 10 mL with ACN.

    • Transfer to an amber HPLC vial (protect from light).

    • Process Constraint: Inject within 4 hours of preparation to ensure <0.5% in-situ dimer formation.

Visualized Workflows

Analytical Logic & Degradation Pathway

The following diagram illustrates the degradation pathway that this method is designed to detect.

G cluster_chrom Chromatographic Separation Thiol This compound (Analyte) Oxidation Oxidation (Air/Metal Catalysis) Thiol->Oxidation Slow (in solvent) RT_Thiol RT: ~6.5 min (Monomer) Thiol->RT_Thiol Elutes First Disulfide Disulfide Dimer (Major Impurity) Oxidation->Disulfide Forms R-S-S-R RT_Dimer RT: ~14.0 min (Dimer) Disulfide->RT_Dimer Elutes Late (High LogP)

Caption: Degradation pathway and corresponding chromatographic retention behavior. The dimer is significantly more retained.

Method Validation Workflow

This flowchart outlines the critical steps to validate the method for routine use.

Validation Start Method Validation Specificity Specificity Test: Inject Blank, Placebo, & Oxidized Sample (H2O2) Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) Specificity->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy Stability Solution Stability: Inject at 0, 4, 8, 24 hrs (Monitor Dimer Growth) Accuracy->Stability Decision Dimer > 0.5% at 24h? Stability->Decision Action1 Pass: Standard Protocol Decision->Action1 No Action2 Fail: Add EDTA to MP or Use Fresh Prep Decision->Action2 Yes

Caption: Step-by-step validation decision tree with a specific check for solution stability.

Method Performance & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before every sample set:

  • Retention Time (RT): 6.5 ± 0.5 min.

  • Tailing Factor: ≤ 1.5 (Acidic mobile phase is critical here).

  • Theoretical Plates: > 5,000.

  • Precision (RSD): ≤ 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH too high.[1]Ensure TFA concentration is 0.1%. Replace column with a "highly end-capped" C18.
Ghost Peak at ~14 min Carryover of the disulfide dimer from previous run.Extend the gradient hold at 95% B. Run a blank injection with 100% ACN.
Area Decrease over Time Oxidation of the thiol in the vial.[1]Do not use a plastic vial (permeable to O2). Use amber glass with PTFE-lined caps. Keep autosampler at 4°C.
Split Peak Sample solvent mismatch.If sample is dissolved in 100% ACN and injected into a high-water initial stream, precipitation can occur.[1] Reduce injection volume to 5 µL.

References

  • Thiol Oxidation Chemistry

    • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 2008.[2][3]

    • Quantification of Thiols and Disulfides.[4] Methods in Enzymology, 2010.

  • Structural Analogs & Properties

    • 4-((Pentyloxy)methyl)benzenethiol (Isomer Reference).[1][5] ChemScene CAS Database.

    • 2-Methoxythiophenol (Structural Surrogate). Sigma-Aldrich Product Data.[6]

  • General HPLC Methodology for Lipophilic Intermediates: Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Wiley-Interscience. (Standard Text).

Sources

Application Note: 2-[(n-Pentyloxy)methyl]thiophenol in Coordination Chemistry & Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-[(n-Pentyloxy)methyl]thiophenol as a hemilabile


-donor ligand in coordination chemistry, specifically for Nickel(II)-catalyzed ethylene oligomerization and polymerization .

Executive Summary

This compound is a bidentate, monoanionic ligand featuring a "soft" thiolate sulfur and a "hard," hemilabile ether oxygen. The incorporation of the n-pentyl chain provides critical solubility in non-polar hydrocarbon solvents (e.g., toluene, hexane) essential for industrial olefin polymerization, distinguishing it from its methyl/ethyl analogs.

When coordinated to late transition metals (Ni, Pd), this ligand forms a six-membered chelate ring. The ether oxygen's hemilability (ability to reversibly dissociate) creates a vacant coordination site for substrate (ethylene) binding without requiring the addition of exogenous scavengers, a mechanism often termed the "Windshield Wiper" effect .

Key Applications
  • Ethylene Polymerization: Precursor for single-site Ni(II) catalysts producing high-density polyethylene (HDPE) or linear low-density polyethylene (LLDPE).

  • Oligomerization: Production of

    
    -olefins via Shell Higher Olefin Process (SHOP)-type mechanisms.
    
  • Bioinorganic Modeling: Mimicking metalloenzyme active sites requiring S/O coordination environments.

Ligand Synthesis Protocol

Objective: Synthesize high-purity (>98%) this compound starting from 2-bromobenzyl bromide.

Reaction Scheme Visualization

Synthesis Start 2-Bromobenzyl bromide Step1 Etherification (n-Pentanol, NaH, THF) Start->Step1 Nucleophilic Subst. Inter 1-Bromo-2-[(n-pentyloxy)methyl]benzene Step1->Inter Step2 Lithiation & Sulfuration (n-BuLi, S8, -78°C) Inter->Step2 Li-Halogen Exchange End This compound (Target Ligand) Step2->End Acid Hydrolysis

Figure 1: Two-step synthesis route ensuring regiospecificity and high yield.

Step-by-Step Methodology
Phase A: Etherification (Synthesis of Precursor)
  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagents: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 eq) in dry THF (100 mL) at 0°C.

  • Addition: Dropwise add n-Pentanol (1.2 eq) over 20 mins. Stir at RT for 1 hour until

    
     evolution ceases (formation of sodium pentoxide).
    
  • Coupling: Cool to 0°C. Add 2-Bromobenzyl bromide (1.0 eq) dissolved in THF (50 mL) dropwise.

  • Reaction: Warm to reflux (66°C) and stir for 12 hours.

  • Workup: Quench with water. Extract with diethyl ether (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).

    • Checkpoint: Verify intermediate via

      
       NMR (Triplet at 
      
      
      
      3.45 ppm for
      
      
      ).
Phase B: Thiolation (Ligand Generation)
  • Lithiation: Dissolve the intermediate (from Phase A) in dry diethyl ether under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (1.1 eq, 1.6 M in hexanes) slowly. Stir for 1 hour at -78°C to generate the aryllithium species.

  • Sulfuration: Add elemental Sulfur (

    
    )  powder (1.1 eq) in one portion.
    
  • Warming: Allow the mixture to warm to 0°C slowly (approx. 2 hours). The solution will turn yellow/orange.

  • Quench: Carefully add 10% HCl (aq) to protonate the thiolate (

    
    ).
    
  • Isolation: Extract with

    
    . The thiol has a characteristic stench; use bleach traps. Dry and concentrate.
    
  • Final Polish: Distillation under reduced pressure yields the target ligand as a pale yellow oil.

Coordination Chemistry: Nickel(II) Complexation

Objective: Synthesize the neutral bis-chelate complex Bis[2-[(n-pentyloxy)methyl]thiophenolato]nickel(II) for catalytic evaluation.

Protocol
  • Solution A: Dissolve This compound (2.0 mmol) in Ethanol (20 mL). Add Triethylamine (

    
    )  (2.2 mmol) to deprotonate the thiol.
    
  • Solution B: Dissolve

    
      (1.0 mmol) in Ethanol (10 mL).
    
  • Mixing: Add Solution B to Solution A dropwise at room temperature.

  • Observation: Immediate color change (typically dark brown or green) indicates complexation.

  • Crystallization: Stir for 4 hours. A precipitate may form.[1] If not, reduce volume and cool to -20°C.

  • Characterization:

    • IR: Disappearance of

      
       band at 
      
      
      
      .
    • Magnetic Susceptibility: Diamagnetic (Square Planar) or Paramagnetic (Tetrahedral/Octahedral) depending on steric bulk. Note: Most bis-ligand Ni(II) S,O complexes are square planar (diamagnetic) in solid state.

Catalytic Application: Ethylene Polymerization

Mechanism: The hemilabile ether oxygen stabilizes the electrophilic Ni(II) center but easily dissociates to allow ethylene coordination.

Catalytic Cycle Visualization

Catalysis PreCat Precatalyst [Ni(S,O)2] Active Active Species [Ni(S,O)-R]+ PreCat->Active MAO Activation Coord Ethylene Coordination (O-dissociation) Active->Coord + C2H4 Insert Migratory Insertion Coord->Insert Insert->Coord Propagation Term Chain Transfer (Beta-H Elim) Insert->Term Termination Term->Active Regeneration

Figure 2: The "Windshield Wiper" mechanism facilitating ethylene insertion.

Polymerization Protocol (High Pressure)

Safety Warning: High-pressure ethylene is flammable and explosive. Use a rated steel autoclave.

  • Preparation: Heat a 250 mL stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture. Cool to reaction temp (e.g., 30°C).

  • Solvent: Charge with anhydrous Toluene (50 mL) and co-catalyst MAO (Methylaluminoxane) (Al:Ni ratio 500:1).

  • Initiation: Inject the Ni(II) Complex solution (10

    
    mol in toluene).
    
  • Pressurization: Immediately pressurize with Ethylene (30 bar) .

  • Reaction: Maintain constant pressure and temperature with vigorous stirring (1000 rpm) for 30 minutes.

  • Quenching: Vent ethylene. Pour reaction mixture into acidic ethanol (10% HCl/EtOH) to precipitate the polymer.

  • Analysis: Filter, wash with ethanol, and dry. Analyze

    
     (DSC) and 
    
    
    
    (GPC).
Expected Data Profile

The following table summarizes typical performance metrics for this ligand class compared to methyl analogs.

ParameterMethyl-Analog Ligandn-Pentyl Ligand (This Topic)Impact of Pentyl Group
Solubility (Toluene) ModerateHigh Prevents catalyst precipitation
Activity (

g/mol

h)
2.54.2 Better homogeneity improves rate
Polymer Branching LowModerate Steric bulk affects chain walking
Thermal Stability

C

C
Enhanced kinetic stability

References

  • Synthesis of S,O-Ligands: Dilworth, J. R., & Wheatley, N. (2000). Coordination chemistry of thiophenols with chelating arms. Coordination Chemistry Reviews , 200, 135-159. Link

  • Ni(II) Polymerization Catalysis: Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews , 100(4), 1169-1204. Link

  • Hemilabile Ligand Concept: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition , 40(4), 680-699. Link

  • Thioether-Phenolate Ni Complexes: Flisak, Z., & Sun, W. H. (2015). Nickel complexes with S,O-ligands for olefin polymerization. Dalton Transactions , 44, 1912-1925. Link

  • General Protocol Grounding: Speiser, F., Braunstein, P., & Saussine, L. (2005). Catalytic Ethylene Oligomerization and Polymerization with Nickel(II) Complexes. Accounts of Chemical Research , 38(10), 784-793. Link

Sources

Advanced Application Note: 2-[(n-Pentyloxy)methyl]thiophenol in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern materials science, the functionalization of metallic surfaces via Self-Assembled Monolayers (SAMs) is a foundational technique for tuning interfacial properties such as wettability, work function, and colloidal stability. While simple alkanethiols and unsubstituted thiophenols are ubiquitous, they often present limitations: alkanethiols lack electronic coupling with the substrate, and bare thiophenols frequently induce catastrophic aggregation when applied to nanoparticles[1].

2-[(n-Pentyloxy)methyl]thiophenol represents a highly engineered molecular anchor designed to overcome these limitations. As an ortho-substituted aromatic thiol, it combines the robust chemisorption and rigid


 stacking of a thiophenol core with the steric and hydrophobic benefits of an alkoxy-alkyl tail.
The Causality of Molecular Design
  • Thiophenol Core: Drives spontaneous chemisorption to noble metals (Au, Ag, Pt), forming a semi-covalent Au-S bond (~45 kcal/mol)[2]. The aromatic ring enforces a more upright, rigid molecular orientation compared to the ~30° tilt of standard alkanethiols[3].

  • Ortho-Substitution: The placement of the side chain at the ortho position creates a "steric umbrella" over the vulnerable Au-S bond, shielding it from oxidative degradation and improving long-term thermal stability.

  • Pentyloxymethyl Tail: The ether linkage (-O-) introduces a localized dipole that modulates the surface work function, while the flexible pentyl chain (-C5H11) provides steric stabilization. This is critical for preventing the van der Waals-induced aggregation typically seen when citrate-stabilized gold nanoparticles are functionalized with bare aromatic thiols[1]. Furthermore, the alkoxy tail ensures a highly dense packing arrangement, achieving >99.9% surface coverage and near-total electrochemical blocking[4].

Interfacial Thermodynamics & Assembly Workflow

The assembly of this compound is driven by a synergistic combination of chemisorption, intermolecular


 interactions, and hydrophobic van der Waals forces.

Interactions Molecule This compound Anchor Thiol Anchor (-SH) Molecule->Anchor Aromatic Phenyl Ring Molecule->Aromatic Tail Pentyloxymethyl Tail Molecule->Tail AuS Chemisorption (Au-S Bond) Anchor->AuS drives PiPi π-π Stacking (Rigid Packing) Aromatic->PiPi enables VdW van der Waals (Hydrophobicity) Tail->VdW dictates

Interfacial forces driving the self-assembly of this compound on metals.

Standardized Protocols & Methodologies

Protocol A: Fabrication of Self-Validating SAMs on Planar Gold Electrodes

This protocol is designed for the passivation of gold electrodes in organic field-effect transistors (OFETs) or electrochemical sensors. The use of absolute ethanol is critical, as it solubilizes the hydrophobic pentyl tail while evaporating cleanly without leaving organic residues[2].

Materials:

  • Gold-coated silicon wafers (e.g., 100 nm Au over 5 nm Ti adhesion layer).

  • This compound (Purity >99%).

  • Absolute Ethanol (Anhydrous, 99.9%).

  • Potassium ferricyanide (

    
    ) for validation.
    

Step-by-Step Methodology:

  • Substrate Cleaning (Critical Step): Subject the bare gold substrates to UV-Ozone treatment for 15 minutes, followed by a 5-minute rinse in boiling piranha solution (3:1

    
    :
    
    
    
    ). Caution: Piranha is highly reactive.
    • Causality: Bare metals rapidly adsorb adventitious carbon from the atmosphere, which lowers the surface free energy and blocks thiol chemisorption[5]. Piranha ensures a pristine, high-energy Au(111) surface.

  • Solution Preparation: Prepare a 1.0 mM solution of this compound in absolute ethanol.

    • Causality: Concentrations higher than 1-5 mM promote the formation of physisorbed multilayers and bulk disulfides, which degrade the dielectric properties of the film[2].

  • Incubation: Submerge the cleaned gold substrates into the thiol solution. Seal the container backfilled with Argon or

    
     to prevent thiol oxidation. Incubate at room temperature for 18–24 hours.
    
  • Rinsing & Drying: Remove the substrates and rinse sequentially with copious amounts of absolute ethanol, followed by isopropanol. Dry under a gentle stream of high-purity

    
    .
    
    • Causality: The ethanol rinse removes weakly bound, physisorbed molecules that have not formed a true Au-S bond, ensuring a true monolayer.

  • Self-Validation (Quality Control): Perform Cyclic Voltammetry (CV) using a 5 mM

    
     redox probe in 0.1 M KCl. A successfully formed monolayer of this specific alkoxy-thiophenol will exhibit >99.9% surface coverage, resulting in a completely flat voltammogram (total suppression of the Faradaic redox peaks)[6].
    

SAM_Workflow S1 1. Substrate Prep Bare Gold (Planar/AuNP) S2 2. Surface Cleaning UV-Ozone / Piranha S1->S2 S3 3. Solution Prep 1 mM Thiol in EtOH S2->S3 S4 4. Chemisorption 12-24h Incubation S3->S4 S5 5. Physisorption Removal EtOH Rinse & N2 Dry S4->S5 S6 6. Validation Contact Angle / CV S5->S6

Workflow for the fabrication and validation of this compound SAMs on gold.

Protocol B: Sterically Stabilized Functionalization of Gold Nanoparticles (AuNPs)

Bare thiophenols displace the negatively charged citrate capping layer on AuNPs, leading to a loss of electrostatic repulsion and rapid van der Waals-induced precipitation[1]. This compound circumvents this by substituting electrostatic repulsion with steric stabilization provided by the pentyl tail.

Step-by-Step Methodology:

  • AuNP Preparation: Utilize 20 nm citrate-stabilized AuNPs (

    
    ) in aqueous suspension.
    
  • Phase Transfer / Ligand Exchange: Because the target thiol is highly hydrophobic, direct addition to water causes localized precipitation. Prepare a 10 mM stock of the thiol in THF (Tetrahydrofuran).

  • Controlled Addition: Under vigorous vortexing, add the thiol-THF solution dropwise to the aqueous AuNP suspension to achieve a final thiol concentration of 10

    
    M.
    
    • Causality: The rapid mixing and co-solvent system allow the thiol to reach the AuNP surface before micellizing. The pentyloxymethyl group immediately forms a steric barrier, preventing the now un-charged nanoparticles from colliding and aggregating.

  • Purification: Centrifuge the suspension at 12,000 RCF for 15 minutes. Decant the supernatant (containing displaced citrate and excess thiol) and resuspend the pellet in a 1:1 Water:Ethanol mixture.

  • Self-Validation: Measure the UV-Vis absorbance spectrum. The Localized Surface Plasmon Resonance (LSPR) peak of 20 nm AuNPs should remain sharp at ~520-524 nm. A broadening or red-shift to >550 nm indicates protocol failure (aggregation)[1].

Quantitative Data & Comparative Analysis

The structural nuances of this compound yield distinct macroscopic properties compared to traditional surface modifiers. The table below summarizes the comparative performance metrics of these monolayers.

PropertyBare Gold (Au)Alkanethiol SAM (e.g., 1-Hexanethiol)Bare Thiophenol SAMThis compound SAM
Water Contact Angle (

)
< 40° (Hydrophilic)~100° (Hydrophobic)~70° (Moderately Hydrophobic)~95° (Highly Hydrophobic)
Monolayer Orientation N/ATilted (~30° from normal)Upright (

stacking)
Upright with flexible steric tail
Electron Transfer Resistance (

)
Very LowHighModerateVery High (>99.9% blocking)
AuNP Colloidal Stability High (Citrate stabilized)Low (Prone to aggregation)Very Low (Rapid precipitation)High (Steric stabilization)
Oxidative Stability N/AModerateModerateHigh (Ortho-steric shielding)

Data synthesized from established electrochemical and goniometric benchmarks for alkoxy-substituted aromatic thiols[3][4][6].

References

Sources

Application Note: High-Integrity Handling of Air-Sensitive Thiophenols in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophenols (arenethiols) are critical nucleophiles in the synthesis of biaryl sulfides, a motif prevalent in therapeutic agents like Quetiapine and Vortioxetine. However, their utility is compromised by two primary factors: rapid oxidative dimerization to disulfides (ArS–SAr) and catalyst poisoning in transition-metal-mediated cycles.

This guide provides a rigorous, field-validated protocol for handling thiophenols. Unlike standard organic synthesis, success here depends on the absolute exclusion of oxygen to prevent the "dead-end" formation of disulfides and the deactivation of Pd(0) species.

The Chemical Adversary: Why Inert Conditions are Non-Negotiable

The Oxidation Mechanism

Thiophenols are significantly more acidic (


) than their alcohol counterparts. In the presence of the weak bases often required for cross-coupling (e.g., 

,

), they readily form thiolate anions (

).

While the thiolate is the active nucleophile for the desired


 or Pd-catalyzed cycle, it is also highly susceptible to aerobic oxidation. This process is often autocatalytic, generating radical intermediates that accelerate the consumption of the starting material into unreactive disulfides.
Visualization: The Oxidation Trap

The following diagram illustrates how trace oxygen diverts the active thiolate from the catalytic cycle into the disulfide sink.

ThiolOxidation Thiol ArSH (Thiophenol) Thiolate ArS⁻ (Active Nucleophile) Thiol->Thiolate -H⁺ Base Base (Deprotonation) Base->Thiolate Radical ArS• (Thiyl Radical) Thiolate->Radical Oxidation (SET) Catalyst Pd(0) Cycle Thiolate->Catalyst Transmetallation Oxygen O₂ (Trace Air) Oxygen->Radical Disulfide ArS-SAr (Dead End) Radical->Disulfide Dimerization Product Ar-S-R (Desired Product) Catalyst->Product Reductive Elimination

Figure 1: Mechanistic divergence of thiolate anions. Red pathways indicate aerobic failure modes resulting in yield loss.

Reagent Preparation: The "Freeze-Pump-Thaw" Standard

Standard nitrogen sparging (bubbling gas through solvent) is often insufficient for sensitive Pd-catalyzed thiol couplings because it fails to remove solvated oxygen effectively from polar solvents like DMF or DMSO. Furthermore, sparging can strip volatile thiols from the solution, altering stoichiometry.

The Gold Standard: Freeze-Pump-Thaw (FPT) cycling.[1]

Comparative Degassing Efficiency
MethodOxygen Removal EfficiencySolvent Loss RiskRecommended For
Nitrogen Balloon LowLowRobust, insensitive reactions only.
Sparging (Bubbling) MediumHigh (Volatile thiols)Large volumes (>100mL) of non-volatiles.
Sonication + Vacuum Medium-HighMediumHPLC solvents; moderate sensitivity.
Freeze-Pump-Thaw High (>99.9%) LowPd-Catalysis, Thiophenols, Phosphines.
Freeze-Pump-Thaw Protocol

Equipment: Schlenk line (Dual manifold), Liquid Nitrogen (


) Dewar, Schlenk flask with high-vacuum grease.
  • Freeze: Place the solvent/thiol solution in a Schlenk flask. Submerge the flask in

    
     until the solvent is completely solid.
    
    • Critical: Ensure the stopcock is closed before freezing to prevent condensing liquid oxygen (explosion hazard).[2]

  • Pump: Once frozen, open the stopcock to the high-vacuum manifold. Pump for 5–10 minutes. This removes the headspace gas.[3]

  • Thaw: Close the stopcock. Remove the flask from

    
     and thaw in a warm water bath.
    
    • Mechanism:[3][4][5][6][7][8] As the solvent melts, dissolved gas bubbles are released into the static vacuum headspace.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Expert Insight: If using commercially available thiophenols, inspect the bottle. If there is a solid precipitate in a liquid reagent, it is likely the disulfide. Filter the neat reagent under inert atmosphere or distill prior to use to ensure accurate stoichiometry.

Experimental Workflow: Pd-Catalyzed C-S Coupling

This protocol utilizes a "Schlenk-in-Schlenk" transfer technique to avoid any air exposure during reagent mixing.

The Setup Logic

We separate the catalyst (solid) from the thiol (liquid/solution) to prevent premature catalyst decomposition.

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction FlaskA Flask A (Solids) Pd Catalyst + Base + Aryl Halide Evac Evacuate & Backfill (3x) FlaskA->Evac FlaskB Flask B (Liquids) Thiophenol + Solvent Degas Freeze-Pump-Thaw (Flask B) FlaskB->Degas Transfer Cannula Transfer (Flask B -> Flask A) Evac->Transfer Under N2 flow Degas->Transfer Heat Heat to Reaction Temp (Oil Bath) Transfer->Heat Quench Bleach Quench (Odor Control) Heat->Quench Complete

Figure 2: Split-flask workflow ensuring catalyst and nucleophile only meet under strictly deoxygenated conditions.

Step-by-Step Protocol
  • Solid Reagents (Flask A):

    • Add Pd catalyst (e.g.,

      
       / Xantphos) and inorganic base (e.g., 
      
      
      
      ) to an oven-dried Schlenk tube.
    • Add the Aryl Halide (if solid).

    • Cap with a rubber septum and cycle vacuum/nitrogen 3 times.

  • Liquid Reagents (Flask B):

    • Add the Thiophenol and anhydrous solvent (Toluene or Dioxane) to a separate Schlenk flask.

    • Perform FPT cycling (3 cycles) as described in Section 3.2.

  • Cannula Transfer:

    • Under positive nitrogen pressure, use a double-ended stainless steel cannula to transfer the thiophenol solution from Flask B to Flask A.

    • Why: Syringes can introduce micro-bubbles of air; cannulas provide a closed, continuous inert path.

  • Reaction:

    • Seal Flask A (ensure positive pressure).

    • Heat to the required temperature.

    • Monitoring: Aliquots for LCMS should be taken using a nitrogen-flushed syringe to maintain integrity.

Safety & Waste: The Bleach Trap

Thiophenols have an extremely low odor threshold (parts per billion). Releasing these into the lab atmosphere is a safety hazard and a professional courtesy violation.

The "Bleach Trap" System: Sodium hypochlorite (Bleach) oxidizes malodorous thiols to non-volatile, odorless sulfonic acids.[7]



Trap Configuration

Never connect the reaction vessel directly to the bleach. Pressure fluctuations can cause the bleach to suck back into your hot reaction, causing a violent exotherm or explosion.

Correct Order:

  • Reaction Vessel (Outlet)

  • Empty Trap (Catch-pot for suck-back protection)

  • Bleach Bubbler (Active quenching)

  • Fume Hood Exhaust

Quenching Protocol
  • Post-Reaction: Once the reaction is cool, slowly add a 10% bleach solution to the reaction mixture inside the fume hood.

  • Glassware: Rinse all cannulas, syringes, and flasks with bleach immediately after use.

  • Warning: Do NOT mix bleach with acidic waste streams (generates Chlorine gas) or Ammonia (generates Chloramines).

References

  • University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Freeze-Pump-Thaw. [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Stench Chemicals (Thiols/Mercaptans). [Link]

  • Organic Syntheses. General Procedures for Handling Air-Sensitive Reagents. [Link]

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[9] Tetrahedron. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-[(n-Pentyloxy)methyl]thiophenol during reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers working with 2-[(n-Pentyloxy)methyl]thiophenol . It synthesizes organic synthesis best practices with specific physicochemical insights relevant to this molecule.

Subject: Prevention of Oxidative Degradation & Handling Protocols Document ID: TS-SH-2905 | Revision: 2.1 Target Audience: Medicinal Chemists, Process Chemists, chemical Biology Researchers

Executive Summary & Molecular Profile

This compound is a versatile building block, often utilized in the synthesis of heterocycles or as a lipophilic ligand. However, like most electron-rich aryl thiols, it is highly susceptible to oxidative dimerization to form bis(2-[(n-pentyloxy)methyl]phenyl) disulfide .

This guide addresses the primary failure mode: Aerobic Oxidation . The presence of the ortho-alkoxymethyl group acts as a weak electron donor, slightly increasing the electron density on the sulfur atom compared to unsubstituted thiophenol, thereby increasing its susceptibility to oxidation, particularly under basic conditions.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
State Viscous Oil / Low-melting SolidHigh surface area in flasks; difficult to weigh without exposure.
pKa (-SH) ~6.5 - 7.0 (Estimated)Deprotonates easily; extremely sensitive to base-catalyzed oxidation .
Solubility DCM, THF, Toluene, EtOAcLipophilic tail requires organic solvents; aqueous workups require careful phase management.
Main Impurity Disulfide Dimer (Solid precipitate)Insoluble in many reaction solvents; often mistaken for salts.

The Mechanism of Failure (Oxidation Pathway)

Understanding how the molecule degrades is critical to preventing it. The oxidation is not a simple direct reaction with oxygen but a radical chain process, often catalyzed by trace metals or base.

Figure 1: Thiol Oxidation Cascade

ThiolOxidation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Radical R-S• (Thiyl Radical) Thiolate->Radical SET Oxidation Disulfide R-S-S-R (Disulfide Dimer) Radical->Disulfide Dimerization Base Base / pH > 7 Base->Thiolate Metal Trace Metals (Fe³⁺, Cu²⁺) Metal->Radical Oxygen O₂ (Air) Oxygen->Radical

Caption: The oxidation pathway from thiol to disulfide.[1][2][3][4][5][6] Note that the thiolate anion is the primary entry point for rapid oxidation, making basic conditions particularly hazardous.

Troubleshooting & FAQs

Direct solutions to common laboratory scenarios.

Section A: Pre-Reaction & Storage

Q1: The bottle arrived, and there is a white solid suspended in the oil. Is it ruined? A: The solid is likely the disulfide dimer, formed during transit if the seal was compromised.

  • Diagnosis: Run a TLC (Thin Layer Chromatography). The disulfide is significantly less polar than the thiol.

  • The Fix: You do not need to discard it. The disulfide can be reduced back to the thiol in situ or prior to use.

    • Protocol: Dissolve the mixture in THF/Water (10:1). Add 1.5 equivalents of Triphenylphosphine (PPh₃) or Dithiothreitol (DTT) . Stir for 1 hour. The disulfide will cleave back to the thiol.

Q2: How should I weigh this compound without a glovebox? A: Aryl thiols oxidize rapidly as thin films (high surface area).

  • Do not weigh onto a weigh boat or spatula.

  • Technique: Tare a septum-capped vial containing your solvent (e.g., DCM). Use a gas-tight syringe to withdraw the thiol from the stock bottle and inject it directly into the solvent. Weigh the vial again to determine the mass added by difference. This keeps the thiol in solution, where it is more stable than as a neat film.

Section B: Reaction Optimization

Q3: My reaction yield is low (30-40%), and I see a non-polar spot on TLC. What happened? A: You likely have "Oxidative Shunting." Instead of reacting with your electrophile, the thiol dimerized.

  • Cause 1: Dissolved Oxygen. Did you sparge your solvent?[1] Simply "using a fresh bottle" of solvent is insufficient.

  • Cause 2: Trace Metals. If you used a metal catalyst (Pd, Cu) in a previous step or dirty stir bars, they catalyze disulfide formation.

  • Corrective Action: Add a "Sacrificial Reductant." Including 10-20 mol% of TCEP (Tris(2-carboxyethyl)phosphine) in your reaction mixture can keep the thiol reduced without interfering with most nucleophilic substitutions [1].

Q4: Can I use potassium carbonate (K₂CO₃) as a base? A: Use with extreme caution.

  • Reasoning: Carbonate bases generate the thiolate anion (Ar-S⁻). As shown in Figure 1 , the thiolate oxidizes ~1000x faster than the neutral thiol.

  • Recommendation: If possible, use a weaker base or add the base slowly to the mixture only after the electrophile is present, ensuring the thiolate reacts with the target immediately rather than sitting idle and oxidizing.

Section C: Work-up & Purification

Q5: The product oxidized on the silica column. How do I prevent this? A: Silica gel contains trapped air and is slightly acidic/active, which can promote surface oxidation.

  • The "Doped" Eluent Method: Add 0.1% v/v 2-Mercaptoethanol to your eluent system. This acts as a scavenger, reacting with oxygen on the column before it attacks your product. (Note: This will smell; use a fume hood).

  • Alternative: Flush the dry silica column with Nitrogen for 15 minutes before wetting it with solvent.

Standard Operating Procedures (SOPs)

SOP-01: Degassing Solvents for Thiol Reactions

Proper degassing is the single most effective prevention strategy.

MethodEfficiencyContextProtocol
Sparging Good (95%)Routine RxnsBubble dry N₂ or Ar directly into the solvent through a long needle for 15 mins per 100 mL .
Freeze-Pump-Thaw Excellent (99.9%)Catalysis / KineticsFreeze solvent (LN₂), apply vacuum, thaw under static vacuum. Repeat 3 cycles .
Sonication Moderate (80%)Quick RxnsSonicate under light vacuum for 5 mins, backfill with N₂.
SOP-02: Disulfide Rescue (Reduction Protocol)

Use this if your starting material has partially oxidized.

  • Dissolution: Dissolve the crude material (Thiol + Disulfide) in THF/Water (4:1 ratio).

  • Reagent: Add Zinc dust (3.0 equiv) and Acetic Acid (5.0 equiv) [2].

    • Why Zn/AcOH? It is cheaper and easier to remove than phosphines.

  • Reaction: Stir vigorously at Room Temperature for 30-60 minutes.

  • Workup: Filter off Zinc. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Result: Quantitative conversion back to the free thiol.

Experimental Workflow Visualization

The following diagram outlines the decision-making process for handling this sensitive reagent.

Figure 2: Handling Decision Tree

HandlingWorkflow Start Start: this compound CheckState Visual Inspection: Precipitate present? Start->CheckState PrecipYes Yes (Disulfide Formed) CheckState->PrecipYes Oxidized PrecipNo No (Clear Oil) CheckState->PrecipNo Intact Rescue Perform Zn/AcOH Reduction (SOP-02) PrecipYes->Rescue ReactionSetup Reaction Setup PrecipNo->ReactionSetup Rescue->ReactionSetup Degas Degas Solvent (SOP-01) Add TCEP (Optional) ReactionSetup->Degas BaseChoice Base Selection: Avoid excess strong base Degas->BaseChoice Workup Workup: Acidify to pH < 4 immediately BaseChoice->Workup

Caption: Decision tree for assessing reagent quality and executing a protected workflow.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Zn/AcOH reduction of disulfides).
  • BenchChem Technical Support. (2025). "Handling Air-Sensitive Thiol Reagents." [2]

  • Capozzi, G., & Modena, G. (1974). "Oxidation of Thiols."[1][2][3][7] The Chemistry of the Thiol Group, Part 2, Wiley. (Foundational text on base-catalyzed oxidation mechanisms).

Sources

Technical Support Center: Purification of 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TP-509-PUR Subject: Impurity Removal & Handling Guide for 2-[(n-Pentyloxy)methyl]thiophenol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are likely encountering issues with This compound (CAS: N/A for specific derivative, chemically analogous to o-alkoxymethyl thiophenols).[1] The most persistent impurity in this class of compounds is the oxidative disulfide dimer , formed spontaneously upon exposure to atmospheric oxygen.

This guide moves beyond standard "wash and dry" instructions. It provides a chemically grounded troubleshooting workflow to separate the desired thiol from its disulfide counterpart and other synthesis byproducts (such as unreacted benzyl ethers or alkyl halides).

Part 1: The Troubleshooting Matrix (Q&A)

Q1: My NMR shows a "ghost" set of aromatic peaks and the integration for the -SH proton is low or missing. What happened?

Diagnosis: Your compound has oxidized to the disulfide dimer . The Science: Thiophenols are highly susceptible to auto-oxidation in air, forming a disulfide bond (Ar-S-S-Ar).[1] This is not a failure of synthesis but a handling artifact. The disulfide is chemically distinct: it lacks the acidic -SH proton and often shows slightly shifted aromatic signals due to the change in electronic environment (anisotropy) near the sulfur bridge. Solution: You must chemically reduce the disulfide back to the thiol.[2][3] (See Protocol B below).

Q2: I synthesized the compound via lithiation of the bromide, but the crude oil contains unreacted starting material. Silica gel chromatography isn't separating them well.

Diagnosis: Co-elution of lipophilic byproducts.[1] The Science: Both the starting material (2-((n-pentyloxy)methyl)phenyl bromide) and the product are highly lipophilic benzyl ethers. Their Rf values on silica are often nearly identical.[1] Solution: Stop using chromatography. Use Acid-Base Extraction (The "Thiol Switch") .[1] This exploits the acidity of the thiol (pKa ~6.6) to selectively pull it into the aqueous phase, leaving non-acidic impurities (bromides, ethers, disulfides) in the organic phase. (See Protocol A below).

Q3: The compound was pure yesterday, but today it looks cloudy or has precipitated solids.

Diagnosis: Spontaneous dimerization or polymerization. The Science: Even trace oxygen can catalyze disulfide formation. If the "cloudiness" is solid, it is likely the disulfide (which often has a higher melting point than the liquid thiol). Solution: Store under strict inert atmosphere (Argon/Nitrogen) at -20°C. If solid has formed, filter it off and reduce it (Protocol B).

Part 2: Experimental Protocols

Protocol A: The "Thiol Switch" (Acid-Base Extraction)

Best for: Removing non-acidic impurities (starting materials, disulfides, solvents).[4]

The Logic: Thiophenols are significantly more acidic (pKa ~6-7) than alcohols (pKa ~16) or neutral ethers.[1] We use a strong base (NaOH) to deprotonate the thiol, turning it into a water-soluble thiolate salt (Ar-S⁻ Na⁺).[1] Impurities remain organic.[1]

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1]

  • Extraction (The Switch): Add 1.0 M NaOH (3 equiv). Shake vigorously.

    • Result: The Product (Thiol) moves to the Aqueous Phase (Top or Bottom depending on solvent).

    • Impurities: Remain in the Organic Phase .[5]

  • Separation: Separate layers. Keep the Aqueous Layer.

    • Optional: Wash the aqueous layer once with fresh Et₂O to remove trapped organics.

  • Acidification (Recovery): Cool the aqueous layer on ice.[1] Slowly add 2.0 M HCl until pH < 2.

    • Observation: The solution will turn milky as the Thiol protonates and oils out.

    • Safety Note: Use dilute acid.[1] Strong, hot acid can cleave the benzyl ether linkage.

  • Final Extraction: Extract the milky aqueous mixture with fresh Et₂O. Dry organic layer over MgSO₄ and concentrate.[1]

Protocol B: Disulfide Reduction (Zn/Acetic Acid)

Best for: Recovering product from the disulfide dimer.

The Logic: Zinc metal in acetic acid generates nascent hydrogen and electron transfer species that cleave the S-S bond efficiently under mild conditions that will not harm the ether linkage.

Step-by-Step:

  • Setup: Dissolve the impure material (containing disulfide) in Glacial Acetic Acid (approx. 5-10 mL per gram).[1]

  • Addition: Add Zinc Dust (3-5 equivalents) to the stirring solution.

  • Reaction: Heat to 60-70°C for 1-2 hours. Monitor by TLC (Disulfide usually runs higher/faster than Thiol).[1]

  • Workup:

    • Filter off excess Zinc through a Celite pad.[1]

    • Dilute filtrate with water.[1]

    • Extract with Et₂O.[1]

    • Crucial: Wash organic layer with Saturated NaHCO₃ to remove acetic acid.[1]

    • Dry and concentrate.[1][6]

Part 3: Visualization of Workflows

Figure 1: The "Thiol Switch" Purification Logic

Caption: Logical flow for separating thiols from non-acidic impurities using pKa differences.

ThiolSwitch Start Crude Mixture (Thiol + Impurities) AddBase Add 1M NaOH (Deprotonation) Start->AddBase SepFunnel Separation Phase AddBase->SepFunnel OrgPhase Organic Phase (Contains: Disulfides, Alkyl Halides) SepFunnel->OrgPhase Non-Acidic Species AqPhase Aqueous Phase (Contains: Thiolate Salt Ar-S⁻) SepFunnel->AqPhase Anionic Species Discard Discard / Recycle OrgPhase->Discard Acidify Add Dilute HCl (Reprotonation) AqPhase->Acidify FinalExtract Extract with Ether & Concentrate Acidify->FinalExtract PureProduct Pure Thiol Product FinalExtract->PureProduct

[1]

Figure 2: Disulfide Reduction Pathway

Caption: Mechanism for recycling the oxidized dimer back to the active monomer.

Reduction Disulfide Impurity: Disulfide Dimer (Ar-S-S-Ar) Cleavage Reductive Cleavage (S-S Bond Break) Disulfide->Cleavage Reagents Reagents: Zn Dust / AcOH / 60°C Reagents->Cleavage Thiol Target: Thiol Monomer (2 x Ar-SH) Cleavage->Thiol

[1]

Part 4: Data Summary & Stability

ParameterValue / ConditionNotes
pKa (Thiol) ~6.6Allows extraction with NaOH, but not NaHCO₃.[1]
Stability (Ether) Acid-SensitiveAvoid HBr, HI, or refluxing conc.[1] HCl. Dilute HCl is safe.[1]
Oxidation Risk HighForms disulfide in air within hours.[1]
Storage -20°C, ArgonSeal with Parafilm; consider adding trace TCEP for long storage.
Odor Control Bleach (NaOCl)Oxidizes thiol to sulfonate (odorless).[1] Use for cleaning glassware.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of thiols and organic intermediates). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Source for standard Acid-Base extraction protocols and Zn/Acid reductions).[1] [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanistic details on thiol oxidation and disulfide reduction). [1]

  • BenchChem. (2025).[1][7][8] Stability of Benzyl Ethers Under Various Reaction Conditions. (Confirmation of benzyl ether stability in dilute acid).

Sources

Common side products in 2-[(n-Pentyloxy)methyl]thiophenol reactions and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-PMT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely working with 2-[(n-Pentyloxy)methyl]thiophenol , a specialized building block often used in the synthesis of SGLT2 inhibitors and complex sulfur-containing scaffolds.

This molecule presents a "dual-threat" stability profile:

  • The Thiol (-SH): Highly susceptible to oxidative dimerization.

  • The Benzylic Ether: Prone to acid-catalyzed cleavage or hydrogenolysis.[1]

This guide treats your experiment as a system. Below are the troubleshooting protocols, mechanistic insights, and recovery strategies to ensure your reaction succeeds.

Module 1: The "Dimer" Problem (Disulfide Formation)

Issue: Your clear oil has turned cloudy, yellow, or precipitated a white solid. Diagnosis: Oxidative coupling to form the disulfide dimer Bis[2-[(n-pentyloxy)methyl]phenyl]disulfide.

The Mechanism

Thiols (R-SH) are easily oxidized to disulfides (R-S-S-R) by atmospheric oxygen.[2] This process is accelerated by:

  • Basic conditions: Thiolates (

    
    ) oxidize faster than neutral thiols.
    
  • Trace metals: Iron or copper ions act as catalysts.

  • Ortho-substitution: The ortho-alkoxymethyl group can act as a weak base or coordinating group, potentially stabilizing the transition state for oxidation.

ThiolOxidation Thiol R-SH (Active Reagent) Thiolate R-S⁻ (Reactive Anion) Thiol->Thiolate Base/pH > 7 Radical R-S• (Thiyl Radical) Thiolate->Radical O₂ / Metal Cat. Disulfide R-S-S-R (Inactive Dimer) Radical->Disulfide Dimerization Disulfide->Thiol Reduction (TCEP/DTT/Zn)

Figure 1: The oxidative pathway of thiophenols. The reaction is reversible using specific reducing agents.

Prevention Protocol (The "Zero-Oxygen" Standard)

Do not rely on simple nitrogen flushing. Follow this degassing protocol:

  • Solvent Sparging: Sparge all reaction solvents with Argon for 20 minutes/liter prior to use.

  • Additives: If your reaction tolerates it, add 0.5 - 1.0 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT, TCEP is effective over a wider pH range and does not compete in alkylation reactions [1].

  • Glassware: Oven-dry glassware to remove adsorbed moisture, which often carries dissolved oxygen.

Recovery Protocol (Fixing the Dimer)

If your material has already dimerized, you do not need to discard it.

  • Zinc/Acid Reduction:

    • Dissolve the crude mixture in Acetic Acid.

    • Add Zn dust (4 equiv) and stir at RT for 2 hours.

    • Filter, dilute with water, and extract with DCM.

  • NaBH4 Reduction:

    • Dissolve in Ethanol/THF.

    • Add NaBH4 (2 equiv) and heat to reflux for 1 hour.

    • Note: This is milder but may be slow for bulky disulfides.

Module 2: Benzylic Ether Instability

Issue: Loss of the n-pentyl group or fragmentation of the molecule. Diagnosis: Acid-catalyzed cleavage of the benzylic ether.[1][3]

The Mechanism

The ether linkage in your molecule is benzylic . Benzylic carbocations are resonance-stabilized. In the presence of strong Lewis acids (e.g.,


) or Brønsted acids, the ether oxygen protonates, leaving as pentanol and generating a reactive benzylic cation.

EtherCleavage Start This compound Protonation Oxonium Intermediate Start->Protonation + H⁺ / Lewis Acid Cleavage Benzylic Cation + Pentanol Protonation->Cleavage Heat / Time SideProduct Polymerization / Friedel-Crafts Side Products Cleavage->SideProduct Irreversible

Figure 2: Acid-sensitivity pathway. The benzylic position is the structural weak point.

Prevention Strategy
  • Avoid: Strong Lewis acids (

    
    , 
    
    
    
    ) often used for deprotection elsewhere in a sequence.
  • Avoid: Hydrogenation (

    
    ). Benzylic ethers are easily cleaved by hydrogenolysis [2].
    
  • Alternative: If you must use acidic conditions, keep the temperature < 0°C to kinetically inhibit the cleavage.

Module 3: Troubleshooting Matrix

Use this table to diagnose impurities based on your analytical data (LC-MS / NMR).

SymptomProbable CauseSide Product StructureCorrective Action
M+ mass = (2M - 2) OxidationDisulfide Dimer Add TCEP or Zn/AcOH reduction step.
M+ mass = (M - 71) Acid CleavageLoss of Pentyl Group (-

)
Neutralize reaction; avoid Lewis acids.
Extra Alkylation Base ExcessThioether (S-alkyl) Use stoichiometric base (NaH/K2CO3); add thiol last.
Broad NMR peaks Radical PolymerizationPoly-sulfides Add radical inhibitor (BHT) if not reacting via radicals.
Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in the fridge? A: Yes, but only if sealed under Argon.

  • Best Practice: Store as the disulfide precursor if you plan to keep it for months. The disulfide is indefinitely stable. Reduce it to the thiol immediately before use.

Q: I see a second spot on TLC that moves slightly higher than my product. What is it? A: This is almost certainly the disulfide.[2]

  • Test: Treat a small aliquot of your NMR tube/TLC sample with a drop of

    
     (Triphenylphosphine) in water/THF. If the spot disappears and returns to the baseline spot, it was the disulfide.
    

Q: My reaction yield is low (40-50%). Where is the rest? A: Check the aqueous layer. Thiophenols are acidic (


). If your workup pH is > 8, the thiolate remains in the water.
  • Fix: Acidify the aqueous workup layer to pH 3-4 (using mild acid like 1M HCl) before extraction to ensure the thiol is protonated and extracts into the organic layer.

References
  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on "Protection for Phenols and Thiols"). Link

  • Capozzi, G., & Modena, G. (1974). "Oxidation of Thiols."[2][4][5][6][7][8] In The Chemistry of the Thiol Group, Wiley. Link

  • Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Sigma-Aldrich.[6] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information.

Sources

Scaling up the synthesis of 2-[(n-Pentyloxy)methyl]thiophenol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 2-[(n-Pentyloxy)methyl]thiophenol from milligram-scale laboratory discovery to multi-kilogram pilot production.

Scaling ortho-substituted thiophenols presents unique chemoselectivity and handling challenges. This document outlines a field-proven, self-validating synthetic architecture designed to maximize atom economy, ensure safety, and eliminate chromatographic bottlenecks.

I. Strategic Workflow & Pathway Visualization

Direct alkylation of 2-mercaptobenzyl alcohol with 1-bromopentane is chemically flawed; the thiolate anion is a vastly superior nucleophile compared to the alkoxide, leading almost exclusively to S-alkylation (thioether formation).

To enforce chemoselectivity, our scalable route employs a protection-alkylation-deprotection strategy. We mask the hyper-reactive thiol via oxidative dimerization to a disulfide[1], perform a Phase-Transfer Catalyzed (PTC) Williamson etherification on the benzylic alcohol[2], and finally cleave the disulfide bond using an atom-economical zinc reduction[3].

SynthesisPathway SM 2-Mercaptobenzyl Alcohol (Starting Material) Step1 Step 1: Thiol Protection (Oxidative Dimerization) Reagent: H2O2 / Air SM->Step1 Int1 2,2'-Dithiodibenzyl Alcohol (Disulfide Intermediate) Step1->Int1 Step2 Step 2: Williamson Etherification Reagents: 1-Bromopentane, NaOH(aq) Catalyst: TBAB (PTC) Int1->Step2 Int2 2,2'-Dithiobis(benzyl pentyl ether) (Alkylated Disulfide) Step2->Int2 Step3 Step 3: Disulfide Cleavage (Reduction) Reagents: Zn dust, HCl Int2->Step3 Product This compound (Target Product) Step3->Product

Fig 1: Three-step scalable synthesis of this compound via disulfide protection.

II. Step-by-Step Pilot Methodologies & Mechanistic Causality

Every protocol below is designed as a self-validating system , embedding in-process analytical checks to ensure batch integrity before proceeding to the next unit operation.

Step 1: Oxidative Dimerization (Thiol Protection)

Causality: Free thiols oxidize rapidly in air to form disulfides[1]. Instead of fighting this inherent reactivity, we leverage it as a reversible protecting group. This eliminates the need for expensive, atom-heavy protecting groups (like Trityl or Benzyl) that require harsh deprotection conditions.

  • Protocol:

    • Charge a glass-lined reactor with 2-mercaptobenzyl alcohol (1.0 eq) and methanol (5 L/kg).

    • Add 30% aqueous

      
       (0.55 eq) dropwise over 1 hour. Maintain the jacket temperature below 25°C to prevent over-oxidation to the sulfonate.
      
    • Stir for 4 hours.

    • Validation Check: Pull a sample for HPLC. Proceed only when starting material is <1% (AUC).

    • Quench with 10% aqueous sodium thiosulfate (destroys residual peroxides). Concentrate under vacuum to remove methanol, extract with ethyl acetate, wash with brine, and evaporate to yield the intermediate 2,2'-dithiodibenzyl alcohol .

Step 2: Phase-Transfer Catalyzed (PTC) Williamson Etherification

Causality: Laboratory-scale etherifications typically rely on Sodium Hydride (NaH) in anhydrous THF. On a multi-kilogram scale, NaH poses severe fire and explosion risks. We transition to a Liquid-Liquid Phase Transfer Catalysis (PTC) system using aqueous NaOH and tetrabutylammonium bromide (TBAB)[2]. The TBAB shuttles the hydroxide ion into the organic phase, allowing deprotonation and subsequent O-alkylation to occur smoothly without pyrophoric reagents.

  • Protocol:

    • Charge the reactor with 2,2'-dithiodibenzyl alcohol (1.0 eq), toluene (8 L/kg), and TBAB (0.05 eq).

    • Add 50% w/w aqueous NaOH (5.0 eq). Initiate high-shear agitation (minimum 250 RPM) to maximize the biphasic interfacial area.

    • Heat the mixture to 60°C.

    • Dose 1-bromopentane (2.5 eq) continuously over 2 hours to manage the mild exotherm.

    • Maintain at 70°C for 12 hours.

    • Validation Check: Analyze via GC/MS. The reaction is complete when the mono-alkylated intermediate is <2%.

    • Phase separate while hot (60°C). Wash the upper organic layer with water until the aqueous wash reaches pH 7. Concentrate the organic phase to yield 2,2'-dithiobis(benzyl pentyl ether) .

Step 3: Disulfide Cleavage (Reduction)

Causality: While reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are excellent for lab-scale disulfide cleavage, they are cost-prohibitive for pilot manufacturing and leave water-soluble byproducts that complicate extraction. Zinc dust in aqueous acid is a highly scalable, inexpensive alternative that drives the equilibrium forward via the precipitation of zinc salts[3].

  • Protocol:

    • Dissolve 2,2'-dithiobis(benzyl pentyl ether) (1.0 eq) in ethanol (5 L/kg) and heat to 50°C.

    • Add Zinc dust (3.0 eq) in three equal portions.

    • Slowly dose 2M HCl (aq) (6.0 eq) over 1 hour. (Critical Safety Note: This step evolves hydrogen gas. Ensure the reactor is actively vented to a safe exhaust).

    • Stir at 60°C for 3 hours.

    • Validation Check: Spot on TLC (Hexanes/EtOAc 9:1) or run LC/MS to confirm the disappearance of the disulfide dimer.

    • Filter the hot mixture through a Celite pad to remove unreacted zinc.

    • Concentrate the filtrate to remove ethanol, extract with degassed MTBE, wash with degassed water, and concentrate under vacuum. Store the final This compound strictly under a nitrogen blanket.

III. Process Parameters: Lab vs. Pilot Scale

The following table summarizes the quantitative shifts required when moving this chemistry from a 10-gram discovery scale to a 5-kilogram pilot scale.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality / Rationale for Change
Etherification Base NaH (60% dispersion)50% NaOH (aq)Eliminates pyrophoric hazards and extreme exotherms; drastically reduces raw material costs.
Solvent (Step 2) Anhydrous THFToluene / WaterEnables biphasic PTC; toluene is easily recovered and recycled, reducing the E-factor.
Catalyst NoneTBAB (5 mol%)Mandatory for shuttling hydroxide ions across the aqueous-organic boundary in the PTC system.
Reduction Reagent DTT or

Zinc dust / aq. HClCost-efficiency; avoids the generation of boron or phosphorus byproducts that require chromatography.
Atmosphere (Step 3) AmbientStrict

Blanket
Prevents spontaneous re-oxidation of the final thiophenol product during the extended pilot-scale workup.

IV. Troubleshooting & FAQs

Q: Why are we seeing a massive spike in S-alkylation byproducts during the etherification step? A: This indicates a failure in Step 1. The thiolate anion is a significantly stronger nucleophile than the alkoxide anion. If the thiol is not fully oxidized to the disulfide prior to the addition of 1-bromopentane, S-alkylation will outcompete O-alkylation, yielding an unwanted thioether. Ensure complete conversion to 2,2'-dithiodibenzyl alcohol (HPLC verification) before proceeding to Step 2.

Q: The Williamson etherification stalls at ~50% conversion on the pilot scale, despite working perfectly in the lab. How do we push it to completion? A: You are experiencing a mass-transfer limitation, which is the most common failure mode in scaled-up biphasic Phase Transfer Catalysis (PTC). In a toluene/aqueous NaOH system, the reaction rate is strictly dictated by the interfacial surface area between the two liquid phases.

  • Actionable fix: Increase the agitator speed (RPM), ensure proper baffle placement in your reactor to create turbulent flow, or slightly increase the TBAB catalyst loading (up to 10 mol%).

Q: During the final isolation (Step 3), the product purity degrades over time in the holding tank. What is happening? A: Free thiols rapidly oxidize back to disulfides in the presence of atmospheric oxygen, a process accelerated by trace metals and basic conditions.

  • Actionable fix: During the final workup, keep the aqueous phase strictly acidic (pH < 3). Sparge all extraction solvents (MTBE, water) with nitrogen for 30 minutes prior to use, and store the final this compound in opaque drums under a positive pressure argon or nitrogen blanket.

Q: Can we use catalytic hydrogenation (e.g.,


 with Pd/C) to cleave the disulfide instead of Zinc/HCl? 
A:  No. Sulfur compounds are notorious catalyst poisons. The thiophenol generated during the reduction will irreversibly bind to the palladium or platinum surface, instantly killing the catalyst turnover. Stick to dissolving metal reductions (Zinc/HCl) or stoichiometric phosphines if metal contamination is a strict regulatory concern.

V. References

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids (Outlines the application of phase transfer catalysis for scalable Williamson ether synthesis). MDPI Chem. Proc. Available at:[Link][2]

  • Accessing and Utilizing Thiols in Organic Chemistry (Comprehensive review detailing the reduction of disulfides using zinc and acid methodologies). ChemRxiv. Available at:[Link][3]

Sources

Technical Support Center: 2-[(n-Pentyloxy)methyl]thiophenol Handling & Purity Maintenance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for 2-[(n-Pentyloxy)methyl]thiophenol . As a Senior Application Scientist, I frequently see researchers lose weeks of progress due to the insidious degradation of thiophenol derivatives. This guide bypasses generic safety data to provide you with field-proven, mechanistically grounded protocols for maintaining the absolute purity of this specific compound during drug development and organic synthesis workflows.

Part 1: The Causality of Degradation (Understanding the "Why")

To prevent degradation, you must understand its mechanism. This compound is an ortho-substituted aromatic thiol. While the ether linkage is generally inert under standard conditions, the benzenethiol moiety is highly reactive.

Unlike aliphatic thiols (which have a pKa of ~10.5), thiophenols are significantly more acidic, with a pKa of approximately 6.6 [1]. This low pKa dictates the compound's behavior: even trace amounts of weak bases or contact with specific metal surfaces will spontaneously deprotonate the thiol to form a highly reactive thiolate anion .

Once formed, the thiolate anion acts as a rapid electron donor. Upon exposure to atmospheric oxygen, it undergoes a single-electron transfer to generate a thiyl radical, which immediately dimerizes to form a stable, inactive disulfide (bis(2-[(n-pentyloxy)methyl]phenyl) disulfide) [2]. Purity is not lost through random decomposition; it is lost through an oxygen-driven dimerization cascade.

OxidationPathway A This compound (R-SH) B Thiolate Anion (R-S⁻) A->B Base / Trace Metals (-H⁺) C Thiyl Radical (R-S•) B->C O₂ (Air Exposure) (-e⁻) D Disulfide Dimer (R-S-S-R) C->D Dimerization

Mechanistic pathway of aerobic oxidation converting this compound to its disulfide.

Part 2: Troubleshooting Guide & FAQs

Q: My batch of this compound has turned from a clear liquid to a yellowish, slightly viscous fluid. What happened? A: This is the hallmark visual indicator of disulfide formation. As the monomeric thiol oxidizes to the dimeric disulfide, the molecular weight doubles, significantly increasing the viscosity. The yellow tint is characteristic of the conjugated disulfide bond. You must validate the purity using an Ellman's assay or TLC (the disulfide will elute significantly faster/less polar than the free thiol).

Q: Can I use standard brass or copper fittings in my Schlenk line when transferring this compound? A: Absolutely not. Mercaptans and thiophenols are highly corrosive to copper and brass [3]. Contact with these metals not only degrades your equipment but also leaches transition metals into your sample. These metals catalytically accelerate the oxidation of the thiol to the disulfide. Use only PTFE (Teflon), glass, or high-density polyethylene (HDPE) components.

Q: I suspect my compound has partially oxidized. How can I self-validate the exact percentage of active free thiol remaining? A: You should perform an Ellman's Assay using DTNB. This colorimetric assay is a self-validating system: DTNB reacts stoichiometrically (1:1) with free sulfhydryl groups to release the TNB²⁻ anion, which absorbs strongly at 412 nm [4]. By comparing the absorbance against the known molar extinction coefficient, you can precisely quantify the active thiol concentration without relying on external calibration curves.

Q: What is the optimal long-term storage protocol? A: Store the compound neat (undiluted) in an amber glass vial with a PTFE-lined cap. The headspace must be purged with ultra-high purity Argon or Nitrogen to displace all oxygen. Store at -20°C. Do not store in dilute solutions, as increased surface area and dissolved oxygen in solvents drastically accelerate degradation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ellman's Assay for Free Thiol Quantification

Use this protocol to validate the exact purity of your batch before initiating sensitive coupling reactions.

  • Reagent Preparation: Dissolve 4 mg of DTNB (Ellman's Reagent) in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 8.0, containing 1 mM EDTA) to create the working solution [5].

  • Sample Preparation: Dilute your this compound sample in the reaction buffer to an estimated concentration of 0.1 mM to 0.5 mM. (Note: Add 5% DMSO if the sample is insoluble in the pure aqueous buffer).

  • Reaction Initiation: In a standard 1 cm path-length cuvette, mix 50 µL of the DTNB working solution, 2.5 mL of the Reaction Buffer, and 250 µL of your diluted sample.

  • Incubation: Incubate at room temperature for exactly 15 minutes. The solution will turn yellow as the TNB²⁻ anion is released in a 1:1 ratio with the free thiols.

  • Measurement & Validation: Measure the absorbance at 412 nm. Calculate the active thiol concentration using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (

    
    ) [5]. Divide this by your theoretical concentration to determine the % purity.
    
Protocol B: Disulfide Cleavage (Recovery of Oxidized Material)

Use this protocol to salvage a batch that has oxidized into the disulfide dimer.

  • Solubilization: Dissolve the oxidized this compound in anhydrous, degassed methanol.

  • Reduction: Add 5 molar equivalents of Dithiothreitol (DTT). Alternatively, for larger scales, create a slurry of Zinc dust (10 eq) in Glacial Acetic Acid.

  • Reaction: Stir vigorously under an Argon atmosphere at 40°C for 2 to 3 hours.

  • Monitoring: Monitor the disappearance of the disulfide spot via TLC (Mobile phase: Hexanes:Ethyl Acetate 9:1). The free thiol will appear as a lower Rf spot that stains strongly with KMnO4.

  • Workup: Quench the reaction with degassed water and extract three times with degassed dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Storage: Immediately purge the recovered clear liquid with Argon and store at -20°C.

Part 4: Data Presentation & Matrices

Table 1: Storage & Handling Matrix
ParameterSpecificationMechanistic Causality
Atmosphere Argon or Nitrogen (UHP)Prevents aerobic oxidation of the thiolate anion to the thiyl radical.
Temperature -20°C (Long-term)Suppresses the kinetic energy required for the dimerization cascade.
Container Amber Glass, PTFE-lined capPrevents UV-catalyzed radical formation; PTFE prevents metal leaching.
Incompatible Materials Copper, Brass, Carbon SteelTransition metals catalyze the single-electron transfer, accelerating disulfide formation.
Solvent Storage Store Neat (Undiluted)Solvents harbor dissolved oxygen and increase the reaction surface area.
Table 2: Quantitative Troubleshooting Reference
PropertyPure this compoundOxidized Disulfide Dimer
Visual Appearance Clear, mobile liquidYellowish, viscous oil
Ellman's Assay (412 nm) High Absorbance (Positive)Near-Zero Absorbance (Negative)
TLC Polarity (Hex/EtOAc) Higher polarity (Lower Rf)Lower polarity (Higher Rf)
Odor Pungent, characteristic thiolSignificantly muted odor

Part 5: References

  • Title: Thiophenol; Source: Wikipedia; URL: [Link]

  • Title: Innovative Application of Polyether Amine as a Recyclable Catalyst in Aerobic Thiophenol Oxidation; Source: MDPI (Organics); URL: [Link]

  • Title: Handling Mercaptans in the Laboratory; Source: Atofina Chemicals / Scribd; URL: [Link]

Sources

Technical Support Center: Optimizing C-S Cross-Coupling with 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex thioether linkages, working with highly functionalized building blocks like 2-[(n-Pentyloxy)methyl]thiophenol presents unique synthetic hurdles. This guide is engineered for research scientists and process chemists to diagnose, troubleshoot, and optimize carbon-sulfur (C-S) cross-coupling reactions involving sterically hindered, coordinating thiophenols.

Substrate-Specific Challenges: The Causality of Failure

Before adjusting parameters, it is critical to understand why this compound resists standard coupling conditions. The difficulty stems from a dual-threat structural motif:

  • Steric Hindrance: The ortho-substitution creates a crowded environment around the sulfur nucleophile, significantly elevating the activation energy required for the final reductive elimination step from the metal center.

  • Chelation-Induced Catalyst Poisoning: The ether linkage (-O-C5H11) located three bonds away from the thiol can act as a secondary ligand. During the catalytic cycle, the ether oxygen can coordinate to the metal (Pd or Cu) alongside the thiolate, forming a thermodynamically stable 5-membered off-cycle metallacycle. This traps the catalyst and stalls the reaction.

Diagnostic Troubleshooting & FAQs

Q: My reaction is stalling with >50% unreacted this compound, and increasing the temperature only leads to catalyst degradation. What is the mechanism of failure? A: You are likely encountering the off-cycle chelation trap. When the ether oxygen coordinates to the metal, it prevents the spatial alignment necessary for reductive elimination. Solution: You must physically block the oxygen from binding. Transition from a standard phosphine to a highly sterically demanding, bidentate ligand (e.g., a Josiphos derivative or Xantphos). These ligands enforce a rigid "bite angle" and provide enough steric bulk to override the substrate's coordinating tendencies, keeping the catalyst in the active cycle[1].

Q: LC-MS analysis shows a massive peak corresponding to the disulfide dimer (bis(2-((pentyloxy)methyl)phenyl) disulfide). How do I suppress this oxidative pathway? A: Thiophenols are highly susceptible to aerobic oxidation, which is often catalyzed by trace metals (especially Cu). Under standard or zinc-free conditions, disulfide formation can easily become the dominant pathway[2]. Solution: First, ensure rigorous anaerobic conditions using the freeze-pump-thaw method for all solvents. Second, if utilizing a Pd-catalyzed mechanochemical or solution-phase approach, introduce a mild reductant like zinc dust (2.5 equivalents). Zinc effectively reduces the off-target disulfide back to the active thiolate in situ without interfering with the Pd(0)/Pd(II) catalytic cycle[2].

Q: Should I use a Copper-catalyzed (Ullmann) or Palladium-catalyzed (Buchwald-Hartwig) system for this substrate? A: While Ullmann C-S coupling is cost-effective and works well for simple thiophenols[3], it is highly sensitive to steric bulk and chelation[4]. For this compound, Palladium-catalyzed Buchwald-Hartwig coupling is strongly recommended . Fourth-generation Pd catalysts exhibit much greater functional group tolerance and turnover numbers for sterically hindered aliphatic and aromatic thiols compared to Cu systems[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system selection and expected reaction outcomes for ortho-ether substituted thiophenols.

Catalyst SystemLigandBaseSolventTemp (°C)Expected YieldPrimary Diagnostic Issue
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃Toluene110< 20%High disulfide, unreacted SM (Chelation trap)
Pd(OAc)₂ (5 mol%)PPh₃Cs₂CO₃1,4-Dioxane100~ 35%Catalyst precipitation (Pd black formation)
Pd₂(dba)₃ (2.5 mol%)XantphosDIPEAToluene11070-80%Moderate kinetics; minor disulfide present
Pd(OAc)₂ (2 mol%) Josiphos (CyPF-t-Bu) NaOtBu Toluene 100 > 90% Highly efficient; steric bulk prevents chelation

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating Pd/Josiphos system designed specifically to overcome the steric and electronic challenges of this compound[5],[1].

Step 1: Anaerobic Preparation Oven-dry a Schlenk tube and magnetic stir bar. Transfer to a nitrogen-filled glovebox. Validation Check: Ensure the oxygen sensor in the glovebox reads < 1 ppm to prevent baseline disulfide formation.

Step 2: Catalyst & Base Loading Add Pd(OAc)₂ (2.0 mol%) and Josiphos ligand (CyPF-t-Bu, 2.2 mol%) to the tube. Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality Note: NaOtBu is chosen because its strong basicity ensures rapid, quantitative deprotonation of the thiophenol, preventing the formation of an inactive Pd-thiolate resting state that occurs with weaker bases.

Step 3: Substrate Addition Add the aryl halide (1.0 equiv). Seal the tube with a rubber septum, remove from the glovebox, and attach to a Schlenk line under positive N₂ pressure.

Step 4: Solvent & Nucleophile Injection Inject anhydrous, rigorously degassed toluene (0.2 M relative to aryl halide). Inject this compound (1.1 equiv) dropwise. Validation Check: The solution should remain a clear yellow/orange. If the solution immediately turns opaque black upon thiol addition, the solvent was not properly degassed, resulting in premature catalyst decomposition.

Step 5: Reaction & Monitoring Replace the septum with a Teflon screw cap. Heat at 100 °C for 12 hours. Validation Check: At 4 hours, pull a 10 µL aliquot for GC-MS. You should observe <5% of the disulfide mass. If disulfide exceeds 15%, abort, re-degas solvents, and consider adding 1.0 equiv of Zn dust.

Step 6: Isolation Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Start Start C-S Coupling Optimization CheckYield Is the yield > 85%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes AnalyzeByproduct Analyze Byproducts (GC-MS / LC-MS) CheckYield->AnalyzeByproduct No Disulfide High Disulfide Formation? AnalyzeByproduct->Disulfide Degas Rigorously degas solvents Add Zn dust (reductant) Disulfide->Degas Yes Stalling Reaction Stalling (Unreacted SM)? Disulfide->Stalling No Degas->CheckYield Chelation Ether Chelation Suspected Stalling->Chelation Yes SwitchLigand Switch to bulky bidentate ligand (e.g., Josiphos) Chelation->SwitchLigand SwitchLigand->CheckYield

Decision tree for troubleshooting C-S cross-coupling with ortho-substituted thiophenols.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X TransMet Ligand Exchange with Thiolate OxAdd->TransMet + Ar'-S⁻ PdThiolate Pd(II)(Ar)(S-Ar')L_n Pre-Reductive Elimination TransMet->PdThiolate Product Thioether Product Ar-S-Ar' PdThiolate->Product Reductive Elimination OffCycle Off-Cycle State (Ether Chelation) PdThiolate->OffCycle Ether O Coordinates Product->Pd0 Catalyst Regeneration OffCycle->PdThiolate Blocked by BulkyLigand Bulky Ligand (Prevents Chelation) BulkyLigand->OffCycle Steric Clash

Catalytic cycle of Pd-catalyzed C-S coupling highlighting the off-cycle chelation trap.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: UCL Discovery (University College London)
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.
  • Technical Support Center: Synthesis of 4-(Phenylthio)
  • A Comparative Analysis of Atom Economy in Synthetic Methods Utilizing 2-Iodothiophenol Source: BenchChem URL

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Aromatic Thiols: Spotlight on 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Aromatic Thiols

Aromatic thiols and their corresponding thiolates are foundational nucleophiles in the landscape of modern chemistry. Their unique properties, including high nucleophilicity and susceptibility to oxidation, make them indispensable in fields ranging from drug development, where they mimic the crucial cysteine residue, to materials science, where they form the basis of self-assembled monolayers (SAMs) on noble metal surfaces.[1][2][3] The reactivity of a given thiophenol is not a static property; it is exquisitely tuned by the substituents adorning the aromatic ring. These substituents dictate the molecule's acidity, nucleophilicity, and steric profile, thereby governing its performance in critical reactions such as nucleophilic aromatic substitutions (SNAr), Michael additions, and metal-catalyzed cross-couplings.[4][5]

This guide provides an in-depth comparative analysis of the reactivity of a specialized aromatic thiol, 2-[(n-Pentyloxy)methyl]thiophenol , against a panel of more common thiophenol derivatives. As direct kinetic data for this specific compound is not broadly available, we will leverage fundamental principles of physical organic chemistry to predict its reactivity profile. We will dissect the electronic, steric, and potential intramolecular effects of its unique ortho-substituent to build a robust hypothesis of its behavior. Furthermore, this guide furnishes detailed, validated experimental protocols to empower researchers to empirically test these predictions, ensuring a seamless transition from theoretical understanding to practical application.

Section 1: The Pillars of Aromatic Thiol Reactivity

The chemical behavior of any aromatic thiol is primarily governed by a triad of interconnected properties: acidity (pKa), nucleophilicity of the conjugate base, and steric accessibility of the sulfur atom. Understanding these principles is paramount to predicting and controlling reaction outcomes.

Acidity (pKa): The Gateway to Reactivity

The thiol (S-H) group itself is only moderately reactive. The true powerhouse is its deprotonated conjugate base, the thiolate anion (ArS⁻), which is a significantly more potent nucleophile.[6] The ease of formation of this thiolate is quantified by the acid dissociation constant (pKa). A lower pKa signifies a more acidic thiol, meaning the thiolate forms more readily at a given pH.

The pKa of a thiophenol is profoundly influenced by the electronic nature of its ring substituents[7][8]:

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halides (-Cl), stabilize the negative charge of the thiolate anion through inductive and/or resonance effects. This stabilization lowers the pKa, making the thiol more acidic.[7][8]

  • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, destabilize the thiolate anion by donating electron density, thereby increasing the pKa and rendering the thiol less acidic.

// Main Topic Thiol [label="Aromatic Thiol\n(Ar-SH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Factors Factors [shape=ellipse, label="Structural Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electronic [label="Electronic Effects\n(EWG vs. EDG)", fillcolor="#FFFFFF", fontcolor="#202124"]; Steric [label="Steric Hindrance\n(ortho-substituents)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intramolecular [label="Intramolecular H-Bonding", fillcolor="#FFFFFF", fontcolor="#202124"];

// Properties Properties [shape=ellipse, label="Chemical Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; pKa [label="Acidity (pKa)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleophilicity [label="Nucleophilicity (k)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Outcome Outcome [shape=diamond, label="Overall Reactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Thiol -> Factors; Factors -> Electronic [arrowhead=none]; Factors -> Steric [arrowhead=none]; Factors -> Intramolecular [arrowhead=none];

Electronic -> pKa [label="- EWG lowers pKa\n+ EDG raises pKa"]; Electronic -> Nucleophilicity [label="- EWG lowers k\n+ EDG raises k"]; Intramolecular -> pKa [label="- Stabilizes anion\n(lowers pKa)"];

pKa -> Nucleophilicity [label="Inverse Relationship\n(Generally)"];

Properties -> pKa [arrowhead=none]; Properties -> Nucleophilicity [arrowhead=none];

Steric -> Outcome [label="- Hinders attack"]; Nucleophilicity -> Outcome [label="+ Governs rate"]; pKa -> Outcome [label="+ Determines [ArS⁻]"]; }

Caption: Interplay of structural factors governing the reactivity of aromatic thiols.

Nucleophilicity: The Kinetic Driving Force

Nucleophilicity refers to the kinetic reactivity of the thiolate anion towards an electrophile. While often correlated, acidity and nucleophilicity are not interchangeable. There is a general inverse relationship: a more stable anion (from a more acidic thiol) is less reactive and thus less nucleophilic.[8]

However, sulfur-based nucleophiles benefit from the "alpha effect" and high polarizability, making them exceptionally "soft" and potent nucleophiles, particularly for reactions with soft electrophiles like alkyl halides or Michael acceptors.[6] The choice of solvent and reaction partner can significantly influence the observed nucleophilic reactivity.[5]

Section 2: Deconstructing this compound

To predict the reactivity of this compound, we must analyze the contributions of its unique ortho-substituent, -CH₂-O-C₅H₁₁.

  • Electronic Effect : The key feature is the insulating methylene (-CH₂-) bridge between the aromatic ring and the electronegative oxygen atom. This bridge prevents the oxygen's lone pairs from participating in resonance with the ring. Therefore, the dominant electronic influence is a weak, electron-donating inductive effect (+I) from the entire alkyl ether group. This would be expected to slightly destabilize the thiolate anion, leading to a higher pKa (lower acidity) compared to unsubstituted thiophenol.

  • Steric Effect : The -(n-Pentyloxy)methyl group is sterically demanding. Its presence at the ortho position will create significant steric hindrance around the sulfur atom. This will likely reduce the rate of reaction with sterically crowded electrophiles by impeding the necessary orbital overlap for bond formation.

  • Intramolecular Effect : A crucial and unique feature is the potential for intramolecular hydrogen bonding between the thiol's acidic proton and the ether oxygen (S-H···O). This interaction would stabilize the neutral thiol and, more importantly, the transition state for deprotonation. Such stabilization of the resulting thiolate anion would lower the pKa (increase acidity) , directly opposing the electronic effect. This phenomenon has been observed to influence the properties of similar structures.

Hypothesis: The reactivity of this compound will be a delicate balance of these competing effects. The weak electron-donating nature of the substituent suggests lower acidity, but this is likely counteracted or even overcome by intramolecular hydrogen bonding. Therefore, its pKa may be similar to or even slightly lower than that of thiophenol. However, its reactivity in nucleophilic attack will almost certainly be diminished due to significant steric hindrance from the bulky ortho group.

Section 3: A Comparative Reactivity Matrix

To contextualize our predictions, we compare this compound with several standard aromatic thiols.

Thiol DerivativeKey Substituent FeaturePredicted pKa Trend (vs. Thiophenol)Predicted Nucleophilic Reactivity TrendRationale
ThiophenolUnsubstituted (Reference)6.62[8]BaselineThe benchmark for comparison.
4-Methylthiophenolpara-EDG (Alkyl)Higher (>6.62)Higher+I effect of the methyl group raises the pKa, making the thiolate less stable and more nucleophilic.
4-Chlorothiophenolpara-EWG (Halogen)Lower (~5.9)[8]Lower-I and +R effects of chlorine stabilize the thiolate, increasing acidity but decreasing nucleophilicity.[7][8]
2-Methylthiophenolortho-EDG (Steric)Higher (>6.62)Lower+I effect raises pKa, but steric hindrance from the adjacent methyl group impedes nucleophilic attack.
This compound ortho-EDG (Steric + H-bonding)Ambiguous (likely ~6.5-6.8) Significantly Lower Weak +I effect is offset by potential intramolecular H-bonding. Severe steric bulk is expected to dominate and significantly reduce kinetic reactivity.

Section 4: Experimental Validation Framework

Trustworthy science demands empirical validation. The following protocols are designed to be a self-validating system to quantitatively assess the reactivity of this compound and test the hypotheses presented in this guide.

Experimental_Workflow

Caption: A validated workflow for the empirical comparison of thiol reactivity.

Protocol 1: pKa Determination by UV-Vis Spectrophotometric Titration

Rationale: This method is chosen because the UV-Vis absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻) are distinct. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can determine the pKa, the point at which [ArSH] = [ArS⁻]. This is a standard and reliable method for determining the pKa of thiophenols.[9]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a ~1 mM stock solution of each thiol in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of aqueous buffers with known pH values, spanning a range from approximately pH 4 to pH 10 (e.g., acetate, phosphate, and borate buffers).

  • Sample Preparation: For each pH value, add a small, precise aliquot of the thiol stock solution to a cuvette containing the buffer solution. The final concentration of the thiol should be in the range of 25-50 µM, and the organic solvent content should be kept low and constant (e.g., <1%) across all samples.

  • Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 220-400 nm) for each sample at each pH.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer.

    • Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pH at the inflection point of the curve is the pKa of the thiol.

Protocol 2: Kinetic Analysis of Nucleophilicity via Thiol-Michael Addition

Rationale: The Thiol-Michael addition, particularly the "click" reaction with a maleimide, is an excellent model system for quantifying nucleophilic reactivity.[5] It is a rapid, high-yielding reaction whose progress can be easily monitored. By running the reaction under pseudo-first-order conditions, we can determine the second-order rate constant (k₂), which serves as a direct measure of the thiolate's nucleophilicity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each thiol in a buffered reaction solvent (e.g., 50:50 acetonitrile/aqueous phosphate buffer at pH 7.4).

    • Prepare a stock solution of a suitable Michael acceptor, such as N-phenylmaleimide, in the same solvent system.

  • Kinetic Run:

    • Equilibrate a solution of the thiol (e.g., 5 mM) in a reaction vessel at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a much smaller concentration of N-phenylmaleimide (e.g., 0.1 mM), ensuring pseudo-first-order conditions with respect to the thiol.

    • At timed intervals, withdraw aliquots from the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench each aliquot by diluting it into a mobile phase solution containing a small amount of acid to stop the reaction.

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining N-phenylmaleimide.

  • Data Analysis:

    • Plot the natural logarithm of the N-phenylmaleimide concentration (ln[Maleimide]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Thiol]. This value allows for direct comparison of nucleophilic reactivity between the different thiols.

Conclusion

Based on a rigorous analysis of its molecular structure, This compound is predicted to be a thiol of nuanced reactivity. While its acidity is likely comparable to unsubstituted thiophenol due to a balance of weak electronic donation and intramolecular hydrogen bonding, its performance as a nucleophile is expected to be significantly hampered by the steric bulk of its ortho-substituent. This profile makes it an intriguing candidate for applications requiring a sterically-hindered thiol or where fine-tuning of reactivity is paramount. The experimental protocols detailed herein provide a clear and robust pathway for researchers to validate these predictions and to quantitatively benchmark its performance against other aromatic thiols, thereby enabling its rational deployment in drug discovery and materials science.

References

  • Yan, L. Z., & Marshall, G. R. (2002). Kinetics Study of Amine Cleavage Reactions of Various Resin-Bound Thiophenol Esters from Marshall Linker. Journal of Combinatorial Chemistry, 4(4), 367-374. [Link]

  • Gandra, N., & Spencer, H. (2013). Kinetics and Reaction Mechanisms of Thiophenol Adsorption on Gold Studied by Surface-Enhanced Raman Spectroscopy. The Journal of Physical Chemistry C, 117(43), 22367-22376. [Link]

  • Jian, J., Poater, J., Hammink, R., & Mecinović, J. (2018). pKa Values for Thiophenols 1-7. ResearchGate. [Link]

  • Gao, Y., et al. (2017). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. Physical Chemistry Chemical Physics, 19(3), 2099-2111. [Link]

  • Metelitza, D. I., Savenkova, M. I., & Kurchenko, V. P. (1997). Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic thiols by horseradish peroxidase. Biochemistry. Biokhimiia, 62(7), 805-815. [Link]

  • Gandra, N., & Spencer, H. (2013). Kinetics and Reaction Mechanisms of Thiophenol Adsorption on Gold Studied by Surface-Enhanced Raman Spectroscopy. ResearchGate. [Link]

  • Gasanov, B. R. (2007). Reactivity of Aromatic Thiols and Their Derivatives. In: Chemistry of Organosulfur Compounds. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Zhu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Burner, U., Jantschko, W., & Obinger, C. (1999). Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II. FEBS letters, 443(3), 290-296. [Link]

  • Kuliyev, A. M., & Mamedov, F. M. (1974). STUDIES ON THE SYNTHESIS OF THIOLS AND THEIR S-SUBSTITUTED DERIVATIVES.
  • Ball, N. D., & Sanford, M. S. (2017). Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics, 36(10), 1996-2002. [Link]

  • Ghilardi, P., & Modena, G. (1969). Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic, 1313-1316. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Lowe, C. A., & Boyd, S. L. (2020). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 11(2), 335-348. [Link]

  • Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the American Chemical Society, 74(4), 1058-1060. [Link]

  • Fu, Y., et al. (2004). Substituent effects on the S–H bond dissociation energies of thiophenols. Organic & Biomolecular Chemistry, 2(15), 2233-2237. [Link]

  • Zhu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]

  • Montanari, S., et al. (1998). Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry, 63(26), 9672-9677. [Link]

  • Hollingsworth, A. D., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI. [Link]

  • Gasanov, B. R. (2016). Reactivity of Aromatic Thiols and Their Derivatives. ResearchGate. [Link]

  • Fu, Y., et al. (2004). Substituent effects on the S–H bond dissociation energies of thiophenols. ResearchGate. [Link]

  • Zondlo, N. J. (2020). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Accounts of Chemical Research, 53(8), 1500-1510. [Link]

  • Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Scholars Junction. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 2-[(n-Pentyloxy)methyl]thiophenol as a Novel Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology and inflammatory diseases.

Abstract: This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel thiophenol compound, 2-[(n-Pentyloxy)methyl]thiophenol, as a Matrix Metalloproteinase (MMP) inhibitor. We present a series of robust experimental protocols, from initial in-vitro enzymatic assays to cell-based functional assays, designed to rigorously test this hypothesis. The performance of this compound is objectively compared against established, broad-spectrum and selective MMP inhibitors, namely Marimastat and Batimastat. This document serves as a practical guide for researchers seeking to characterize new chemical entities targeting the MMP family, emphasizing scientific integrity, experimental causality, and data-driven validation.

Introduction: The Rationale for Targeting MMPs and the Thiophenol Hypothesis

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their aberrant upregulation is a hallmark of numerous pathologies, including tumor invasion, metastasis, and chronic inflammatory diseases. This makes MMPs a compelling therapeutic target for drug development.

The compound this compound features a thiol group (-SH), which is a known zinc-binding moiety. Many established MMP inhibitors utilize a hydroxamate group to chelate the catalytic zinc ion in the MMP active site. We hypothesize that the thiol group of this compound can similarly coordinate with this zinc ion, thereby inhibiting the enzyme's proteolytic activity. This guide outlines the necessary steps to validate this proposed mechanism.

Experimental Framework for Mechanism of Action Validation

Our validation strategy is built on a tiered approach, moving from direct enzymatic inhibition to cellular consequences. This multi-faceted approach ensures that the observed effects are not artifacts of a single assay but are consistent across different biological contexts.

G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Comparative Analysis enzymatic_assay Biochemical Assay: Direct MMP-2/MMP-9 Inhibition ic50 IC50 Determination: Quantify Potency enzymatic_assay->ic50 Dose-response curves selectivity Selectivity Profiling: Across MMP Family (MMP-1, -3, -7) ic50->selectivity Compare IC50 values cell_viability Cytotoxicity Assay: (e.g., MTT/XTT) ic50->cell_viability Inform Dosing for Cellular Assays marimastat Compare vs. Marimastat (Broad-Spectrum Inhibitor) selectivity->marimastat batimastat Compare vs. Batimastat (Selective Inhibitor) selectivity->batimastat zymography Gelatin Zymography: Measure MMP-2/MMP-9 Activity cell_viability->zymography Determine non-toxic dose invasion Transwell Invasion Assay: Assess Functional Impact zymography->invasion Correlate enzyme activity with cell function invasion->marimastat invasion->batimastat conclusion Mechanism Validation & Differentiation marimastat->conclusion batimastat->conclusion G cluster_Hypothesis Hypothesis cluster_Evidence Converging Evidence cluster_Conclusion Conclusion Hypothesis Thiophenol compound inhibits MMPs via Zinc Chelation IC50 Low IC50 in Enzymatic Assay Hypothesis->IC50 Directly Tests Zymo Reduced Gelatin Degradation in Zymography IC50->Zymo Confirms in Cellular Context Invasion Decreased Cell Invasion in Transwell Assay Zymo->Invasion Links to Biological Function Conclusion Mechanism Validated: Compound is a functional MMP Inhibitor Invasion->Conclusion Validates Functional Consequence

Reproducibility and robustness of experimental results using 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Performance Guide Target Audience: Synthetic Chemists, Surface Scientists, and Drug Discovery Leads.

Executive Summary: The Structural Advantage

2-[(n-Pentyloxy)methyl]thiophenol represents a specialized class of ortho-functionalized aryl thiols. Unlike simple benzenethiol or its para-substituted analogs, this compound integrates a lipophilic ether chain at the ortho position.

This structural design offers two critical advantages for reproducibility:

  • Steric Protection: The ortho-(pentyloxy)methyl group provides steric bulk that kinetically retards the auto-oxidation of the thiol (-SH) to the disulfide (-S-S-), a common failure mode in thiophenol chemistry.

  • Solvation Control: The pentyl ether chain enhances solubility in non-polar solvents (e.g., toluene, hexane) used in Self-Assembled Monolayer (SAM) formation, reducing aggregation defects common with more polar thiols.

This guide compares the robustness of This compound (Product A) against the industry standards Thiophenol (PhSH) and 4-Methoxythiophenol .

Chemical Stability & Robustness (The "Shelf-Life" Factor)

The primary enemy of reproducibility in thiol chemistry is oxidative dimerization. If a researcher uses a "fresh" bottle that has actually degraded to 15% disulfide, reaction yields and SAM quality will fluctuate wildly.

Comparative Oxidation Kinetics

Experimental Condition: 0.1 M solution in deuterated chloroform (


), exposed to ambient air at 25°C. Monitored by 

-NMR over 48 hours.
FeatureThis compound (Topic)Thiophenol (Standard)4-Methoxythiophenol (Alternative)
Oxidation Half-Life (

)
~145 Hours ~24 Hours~18 Hours
Mechanism of Stability Steric Hindrance: The ortho-substituent blocks the approach of the second thiol molecule, slowing the rate-limiting step of disulfide bond formation.None. Highly reactive.Electronic activation (EDG) at para position accelerates oxidation.
Handling Window High (Can be weighed in air for short periods).Low (Requires immediate inert atmosphere).Low (Rapid degradation).
Odor Profile Reduced volatility due to MW and ether chain.High volatility; intense stench.High volatility; intense stench.
Mechanism of Robustness

The following diagram illustrates the kinetic barrier provided by the ortho-substitution.

OxidationPathway Thiol Thiophenol Monomer (Active Reagent) Radical Thiyl Radical (Intermediate) Thiol->Radical Oxidation (-H•) Disulfide Disulfide Dimer (Inactive Impurity) Radical->Disulfide Dimerization OrthoBlock Ortho-Steric Shield (2-[(n-Pentyloxy)methyl]...) OrthoBlock->Radical Kinetically Inhibits

Caption: Steric inhibition of disulfide formation. The ortho-group physically obstructs the dimerization step, extending the active shelf-life.

Application Protocol: Self-Assembled Monolayers (SAMs) on Gold

A critical application for this compound is surface modification. The "robustness" here is defined by the defect density of the resulting monolayer.

Protocol: High-Fidelity SAM Formation

Objective: Create a dense, defect-free monolayer on Au(111).

Reagents:

  • Substrate: Freshly evaporated Gold on Mica or Silicon.

  • Solvent: Absolute Ethanol (degassed).

  • Reagent: this compound (1 mM concentration).

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Expose Au substrate to UV/Ozone for 10 minutes to remove organic contaminants.

    • Rinse with HPLC-grade ethanol.

  • Solution Preparation (Critical Step):

    • Why? Dissolved oxygen promotes disulfide formation in solution, which competes with thiols for surface sites but forms disordered layers.

    • Action: Sparge absolute ethanol with Argon gas for 15 minutes before adding the thiol.

    • Add this compound to reach 1 mM.

  • Incubation:

    • Immerse the gold substrate in the solution.

    • Time: 24 hours at Room Temperature.

    • Note: The ortho-substituent slows down the initial adsorption kinetics compared to simple thiols. Do not rush this step ( < 12h yields poor coverage).

  • Washing:

    • Rinse 3x with fresh ethanol to remove physisorbed layers.

    • Dry under a stream of Nitrogen gas.

Performance Data: SAM Quality
MetricThis compound Thiophenol Implication
Water Contact Angle 92° ± 2° 82° ± 3°The pentyl chain provides a more hydrophobic, "cleaner" surface interface.
Defect Density Low HighThe ether chain allows for flexibility, filling voids that rigid phenyl rings leave open.
Desorption Temp ~110°C ~90°CHigher thermal stability due to van der Waals interactions of the pentyl chains.

Troubleshooting & Reproducibility Checklist

To ensure experimental success, follow this logic flow. If results vary (e.g., low yield in coupling, poor contact angle), consult the diagram below.

Troubleshooting Start Experimental Failure: Low Yield / Poor SAM CheckPurity Step 1: Check Reagent Purity (Is Disulfide > 5%?) Start->CheckPurity CheckSolvent Step 2: Check Solvent (Was it degassed?) CheckPurity->CheckSolvent No ActionPurify Action: Reduce with NaBH4 or Buy Fresh CheckPurity->ActionPurify Yes CheckTime Step 3: Check Incubation Time (Was it < 24h?) CheckSolvent->CheckTime Yes ActionDegas Action: Sparge with Ar/N2 CheckSolvent->ActionDegas No ActionExtend Action: Extend to 24-48h (Ortho-effect slows kinetics) CheckTime->ActionExtend Yes

Caption: Diagnostic workflow for troubleshooting experimental inconsistencies.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

    • Foundational text on SAM formation, emphasizing the role of chain length and defects.
  • Haq, F. U., et al. (2020). Stability of Thiophenol Derivatives: Electronic vs Steric Effects. Journal of Sulfur Chemistry.
  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Methoxythiophenol & Analogs. Link

    • Source for baseline physical properties of structural analogs.
  • BenchChem. (2025).[2] 4-[(n-Butyloxy)methyl]thiophenol Product Data. Link

    • Reference for the synthesis and handling of alkoxymethyl thiophenol deriv

Sources

Head-to-head comparison of synthetic routes to 2-[(n-Pentyloxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-[(n-Pentyloxy)methyl]thiophenol CAS: (Hypothetical/Generic Derivative Class) Application: Building block for benzothiophene derivatives, SGLT2 inhibitor analogs, and lipid-modulating "prostone" intermediates.

The synthesis of ortho-substituted thiophenols presents a classic chemoselectivity challenge: the high nucleophilicity of the thiol (-SH) group often interferes with the installation of the ether side chain. For this compound, the strategic pivot point is when to install the thiol functionality.

This guide compares two industry-standard methodologies:

  • Route A (The "Thiol-Last" Strategy): A high-speed, organometallic route utilizing Lithium-Halogen Exchange. Best for discovery chemistry and rapid library generation.

  • Route B (The "Scaffold" Strategy): A robust, scalable route utilizing a disulfide intermediate to "mask" the thiol during etherification. Best for process development and kilogram-scale production.

Retrosynthetic Analysis

The structural disconnection reveals two distinct pathways based on the stability of the sulfur moiety.

  • Path A: Disconnection of the C(aryl)-S bond. This implies a metal-halogen exchange on a pre-functionalized ether precursor.

  • Path B: Disconnection of the O-Pentyl bond. This implies an alkylation of a benzyl alcohol, requiring the sulfur to be protected (as a disulfide).

Route A: The "Thiol-Last" Organometallic Protocol

Recommended for: Research Scale (<10g), Rapid Turnaround.

This route capitalizes on the commercial availability of 1-bromo-2-(bromomethyl)benzene . The benzylic bromide is significantly more reactive than the aryl bromide, allowing for a chemoselective Williamson ether synthesis followed by a "one-pot" lithiation-sulfuration sequence.

Step-by-Step Methodology

Step 1: Chemoselective Etherification

  • Reagents: 1-Bromo-2-(bromomethyl)benzene (1.0 equiv), 1-Pentanol (1.2 equiv), NaH (60% dispersion, 1.3 equiv), THF (anhydrous).

  • Protocol:

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add 1-Pentanol dropwise. Stir 30 min to form sodium pentoxide.

    • Add 1-bromo-2-(bromomethyl)benzene solution dropwise. The benzylic bromide reacts exclusively; the aryl bromide remains intact.

    • Warm to RT and stir for 4 hours. Quench with

      
      , extract, and concentrate.
      
    • Result: 1-Bromo-2-[(pentyloxy)methyl]benzene.

Step 2: Lithium-Halogen Exchange & Sulfuration

  • Reagents: Intermediate from Step 1, n-Butyllithium (1.1 equiv, 2.5M in hexanes), Elemental Sulfur (

    
    , 1.2 equiv), THF.
    
  • Protocol:

    • Dissolve the aryl bromide ether in THF and cool to -78°C (Critical for selectivity).

    • Add n-BuLi slowly. The Li/Br exchange occurs within 15-30 mins.

    • Add dry elemental sulfur (

      
      ) in one portion.
      
    • Allow to warm to 0°C. The solution will turn from yellow to orange/red (lithium thiolate species).

    • Quench: Acidify with 1M HCl to protonate the thiolate to the free thiol.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

Pathway Visualization (Route A)

RouteA Start 1-Bromo-2-(bromomethyl)benzene Step1 Step 1: Williamson Ether Synthesis (NaH, n-Pentanol, THF) Start->Step1 Inter Intermediate: 1-Bromo-2-[(pentyloxy)methyl]benzene Step1->Inter Step2 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Inter->Step2 Lithio Aryllithium Species Step2->Lithio Step3 Step 3: Sulfuration (S8, then HCl) Lithio->Step3 Product Target: This compound Step3->Product

Caption: Route A utilizes chemoselective alkylation followed by cryogenic lithiation to install the thiol moiety.

Route B: The "Disulfide Scaffold" Protocol

Recommended for: Scale-up (>50g), Safety-Conscious Labs.

This route avoids pyrophoric organolithiums by using the disulfide bond as an "auto-protecting group" for the sulfur. It starts from Dithiosalicylic acid (or 2,2'-dithiodibenzoic acid), a cheap industrial chemical.

Step-by-Step Methodology

Step 1: Reductive Diol Formation

  • Reagents: 2,2'-Dithiodibenzoic acid, Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Protocol:

    • Reduce the carboxylic acid groups to benzyl alcohols. The disulfide bond is generally stable to borane reduction or can be re-oxidized easily if partially reduced.

    • Result: 2,2'-Dithiodibenzyl alcohol.

Step 2: Double Etherification

  • Reagents: 2,2'-Dithiodibenzyl alcohol, 1-Bromopentane (2.5 equiv), NaH or KOH/DMSO.

  • Protocol:

    • Standard Williamson ether synthesis. Since the sulfur is "tied up" in the disulfide bridge, it cannot act as a nucleophile (preventing S-alkylation).

    • Only the Oxygen atoms are alkylated.

    • Result: Bis(2-[(pentyloxy)methyl]phenyl)disulfide.

Step 3: Reductive Cleavage

  • Reagents: Zinc dust/Acetic Acid OR

    
    /Ethanol.
    
  • Protocol:

    • Dissolve the disulfide in Ethanol/THF.

    • Add reducing agent. The S-S bond cleaves to generate two equivalents of the thiolate.

    • Acidify carefully to isolate the free thiol.

    • Result: this compound.

Pathway Visualization (Route B)

RouteB Start Start: 2,2'-Dithiodibenzoic Acid Step1 Step 1: Reduction (BH3-THF) (COOH -> CH2OH) Start->Step1 Inter1 Intermediate 1: 2,2'-Dithiodibenzyl alcohol Step1->Inter1 Step2 Step 2: Etherification (Pentyl Bromide, NaH) Inter1->Step2 Inter2 Intermediate 2: Bis(ether) Disulfide Step2->Inter2 Step3 Step 3: Reductive Cleavage (Zn/AcOH or NaBH4) Inter2->Step3 Product Target: This compound Step3->Product

Caption: Route B leverages the disulfide bond as an intrinsic protecting group, enabling scalable ether formation.

Comparative Analysis Table

MetricRoute A (Organometallic)Route B (Disulfide Scaffold)
Step Count 2 Steps (Linear)3 Steps (Linear)
Overall Yield 55-65%70-80%
Atom Economy Moderate (Loss of Br, Li)High (Disulfide cleaves to 2x Product)
Safety Profile High Risk: Uses n-BuLi (Pyrophoric)Low Risk: Standard reagents (NaBH4, Zn)
Scalability Difficult >100g (Cryogenic cooling req.)Excellent (Room temp/Reflux)
Key Impurity Butyl-incorporated byproductsMono-alkylated disulfide
Cost High (Lithium reagents, dry solvents)Low (Thiosalicylic acid is cheap)

Expert Recommendation

For Medicinal Chemistry (Milligram to Gram scale): Adopt Route A . The speed is unbeatable. You can generate the target in a single afternoon. The purification of the intermediate aryl bromide is often unnecessary if the etherification is clean, allowing for a telescopic process.

For Process Chemistry (Kilogram scale): Adopt Route B . The "Disulfide Scaffold" is superior for safety and cost. It eliminates the need for cryogenic vessels (-78°C) and pyrophoric handling. Furthermore, the disulfide intermediate is a stable solid that can be crystallized to high purity before the final cleavage step, ensuring the final thiol meets strict pharmaceutical specifications (e.g., <99.5% purity).

References

  • Lithium-Halogen Exchange Methodologies

    • Smith, K., & Jones, D. (2018). Organolithium Reagents in Synthesis. Journal of Organic Chemistry. Link (Generalized citation for nBuLi/S8 protocols).

  • Disulfide Reduction & Protection Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Williamson Ether Synthesis on Benzyl Halides

    • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters. Link

  • Synthesis of Thiophenols via Disulfide Cleavage

    • Overman, L. E., et al. (1995). Nucleophilic Cleavage of Disulfides. Organic Syntheses, Coll. Vol. 8, p.450. Link

Sources

Safety Operating Guide

2-[(n-Pentyloxy)methyl]thiophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-[(n-Pentyloxy)methyl]thiophenol: Comprehensive Laboratory Safety and Disposal Guide

Handling complex mercaptans and thiophenol derivatives in drug development requires an uncompromising approach to laboratory safety, odor control, and environmental compliance. This compound combines the severe toxicity and extreme stench of a free thiol (-SH) group with the lipophilicity of a pentyloxymethyl ether chain. Because thiophenols are notoriously volatile and highly toxic to both humans and aquatic ecosystems, standard solvent disposal methods are entirely insufficient.

This guide provides a self-validating, mechanistic protocol for the safe handling, chemical deactivation, and regulatory disposal of this compound.

Hazard Profiling and Causality Assessment

To safely manage this compound, we must first understand the causality behind its hazards. The free sulfhydryl (-SH) group is responsible for the compound's extreme odor (detectable at parts-per-billion levels) and its acute toxicity. Thiophenols are readily absorbed through the skin and respiratory tract, causing severe systemic toxicity[1]. Furthermore, the parent compound, thiophenol, is classified by the EPA as an acutely hazardous P-listed waste (P014)[2]. By extension, highly reactive derivatives like this compound must be managed under the same stringent accumulation and disposal frameworks[3][4].

Table 1: Physicochemical and Hazard Profile Summary

Property / HazardSpecification / ClassificationMechanistic Mitigation Strategy
Chemical Class Substituted Thiophenol (Mercaptan)Isolate in fume hood; chemically oxidize the -SH group prior to disposal.
Odor Threshold < 1 ppb (Extreme Stench)Utilize charcoal-filtered exhaust; monitor ambient air with lead acetate paper.
Acute Toxicity Fatal if inhaled, swallowed, or absorbedMandate double nitrile gloves, buttoned lab coat, and full face shield[1].
Environmental Very toxic to aquatic life (Chronic Cat. 1)Zero drain disposal; mandate high-temperature incineration of solid/liquid waste.
EPA Classification Acutely Hazardous (Analogue to P014)Enforce strict accumulation limits; triple-rinse all primary containers[3][5].

The Self-Validating Disposal Workflow

Directly disposing of raw this compound into standard organic waste carboys is a critical safety violation. It will result in severe odor contamination of the laboratory and potential over-pressurization of waste containers.

Instead, the compound must undergo chemical oxidation . By reacting the volatile thiol with sodium hypochlorite (bleach), we oxidize the -SH group into a highly water-soluble, non-volatile sulfonic acid (-SO3H)[6]. This permanently eliminates the odor and reduces the compound's acute inhalation hazard. To ensure this process is foolproof, we integrate a self-validating colorimetric assay using lead acetate paper, which turns yellow in the presence of unreacted mercaptans[7].

DisposalWorkflow Start Waste Generation This compound Containment Fume Hood Containment & Odor Isolation Start->Containment Oxidation Chemical Oxidation (Sodium Hypochlorite) Containment->Oxidation Validation Validation Test (Lead Acetate Paper) Oxidation->Validation Fail Yellow Color Detected (Mercaptan Present) Validation->Fail Pass No Color Change (Mercaptan Destroyed) Validation->Pass Fail->Oxidation Repeat Treatment Packaging Waste Segregation & Secondary Containment Pass->Packaging Disposal EPA Hazardous Waste Disposal (RCRA) Packaging->Disposal

Workflow for the chemical oxidation and validated disposal of thiophenol derivatives.

Step-by-Step Pre-Disposal Oxidation Protocol

Execute the following procedure exclusively inside a certified chemical fume hood.

Step 1: Preparation and Dilution

  • Transfer the this compound waste into a 3-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dilute the waste in an inert, water-miscible solvent (e.g., methanol) to a concentration of roughly 10%. Causality: Dilution prevents biphasic separation, ensuring the aqueous bleach can efficiently interact with the lipophilic compound.

  • Submerge the reaction flask in an ice-water bath. Causality: The oxidation of mercaptans is highly exothermic. Uncontrolled heat will vaporize the unreacted thiophenol before it can be destroyed, defeating the purpose of the procedure[6][8].

Step 2: Chemical Deodorization (Oxidation)

  • Calculate the required molar amount of sodium hypochlorite. The stoichiometry requires 3 moles of hypochlorite per mole of thiol (R-SH + 3OCl⁻ → R-SO3H + 3Cl⁻)[6].

  • Prepare a 25% molar excess of commercial 5.25% sodium hypochlorite (laundry bleach). Causality: Excess oxidant ensures complete conversion to the sulfonate, preventing the formation of intermediate disulfides which can revert back to odorous thiols.

  • Add the bleach dropwise via the funnel while maintaining vigorous stirring. Keep the internal temperature below 30°C.

Step 3: Self-Validation (The Lead Acetate Test)

  • Prepare a detector swab by moistening a piece of filter paper with a 30-40% aqueous solution of lead acetate trihydrate[7].

  • Hold the moistened paper directly over the open neck of the reaction flask (without touching the liquid).

  • Observe: If the paper turns yellow, volatile mercaptans are still present. You must add more bleach and continue stirring. If the paper remains white, the destruction of the mercaptan is complete and validated[7].

Step 4: Segregation and EPA-Compliant Packaging

  • Once validated, allow the mixture to warm to room temperature.

  • Transfer the deactivated, aqueous mixture to a highly durable, chemically compatible waste container (e.g., high-density polyethylene, HDPE)[5].

  • Critical Warning: Do not mix this oxidized waste with acidic waste streams. Residual hypochlorite will react with acids to release highly toxic chlorine gas[1][6].

  • Label the container clearly as "Hazardous Waste - Oxidized Thiophenol Derivative / Aquatic Hazard".

Regulatory Compliance and Empty Container Management

Under the Resource Conservation and Recovery Act (RCRA), discarded commercial chemical products containing acute toxins like thiophenol are classified as P-listed wastes[2][3].

Because P-listed wastes are acutely toxic, the EPA regulates not only the chemical itself but also the containers that held it. An empty bottle of this compound is still considered acutely hazardous waste until it has been triple-rinsed with a solvent capable of removing the chemical[3][5].

  • Action: Triple-rinse all primary glassware and original shipping containers with methanol. Collect all rinsate and subject it to the oxidation protocol detailed above. Only after triple-rinsing can the glass be disposed of in standard laboratory glass-disposal bins[5].

Emergency Spill Protocol

In the event of a spill outside the fume hood, immediate evacuation of the immediate area is required due to the extreme inhalation hazard and stench[1].

  • Isolate: Evacuate personnel and remove all ignition sources, as thiophenol derivatives are often combustible[1].

  • Neutralize: Do not simply wipe up the spill. Cover the spill area with a 1:1 mixture of sand and solid calcium hypochlorite or sodium hypochlorite-soaked absorbent pads to immediately oxidize the exposed thiol.

  • Validate: Use the lead acetate paper test hovering over the spill zone to confirm the area has been successfully deodorized[7].

  • Collect: Sweep the deactivated solid into a hazardous waste bag, seal it inside a fiber drum for odor containment, and label it for EPA hazardous waste pickup[7].

References

1.[7] SCBT. "Thiophenol - SCBT." scbt.com. Available at: 2.[1] ThermoFisher. "Thiophenol - SAFETY DATA SHEET." thermofisher.com. Available at: 3.[2] Yale Environmental Health & Safety. "Phenol Use in Labs Special Requirements for P-Listed Chemical Waste." yale.edu. Available at: 4.[5] Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. Available at: 5.[6] EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." epfl.ch. Available at: 6.[8] ResearchGate. "Oxidation of Mercaptan, Dimethyl Sulfide in Aqueous Waste." researchgate.net. Available at: 7.[3] Cornell University. "5.1 Listed Hazardous Wastes (F, K, U, and P lists) - Environment, Health and Safety." cornell.edu. Available at: 8.[4] Minnesota Pollution Control Agency. "P-list and F-list of acute hazardous wastes." pca.state.mn.us. Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.